Amino-PEG9-amido-C16-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
tert-butyl 18-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84N2O12/c1-42(2,3)56-41(46)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-40(45)44-21-23-48-25-27-50-29-31-52-33-35-54-37-39-55-38-36-53-34-32-51-30-28-49-26-24-47-22-20-43/h4-39,43H2,1-3H3,(H,44,45) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSCTMBTRLXERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84N2O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Amino-PEG9-amido-C16-Boc: Structure, Properties, and Applications in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional linker, Amino-PEG9-amido-C16-Boc. This molecule is a critical component in the rapidly advancing field of targeted protein degradation, specifically in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and its role in the development of novel therapeutics. Furthermore, it outlines key experimental protocols and visualizes relevant biological and experimental workflows.
Core Concepts: Introduction to PROTACs and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] A typical PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a spacer but plays a crucial role in the efficacy of the PROTAC by influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3][4]
This compound is a versatile linker that incorporates a polyethylene (B3416737) glycol (PEG) chain, an alkyl chain, and a Boc-protected amine, offering a balance of hydrophilicity and hydrophobicity, as well as a reactive handle for conjugation.
Structure and Physicochemical Properties of this compound
The chemical structure of this compound, systematically named 17-(tert-butoxycarbonylamino-polyethylene glycol-9)-amido-heptadecanoic acid, is characterized by three key domains: a C16 saturated fatty acid (heptadecanoic acid) chain, a hydrophilic 9-unit polyethylene glycol (PEG9) spacer, and a Boc (tert-butyloxycarbonyl) protected amine terminus. The amide bond connects the C16 alkyl chain to the PEG spacer.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value (Estimated/Representative) | Source/Rationale |
| Molecular Formula | C₄₉H₉₆N₂O₁₃ | Calculated based on structure |
| Molecular Weight | 917.3 g/mol | Calculated based on structure |
| Appearance | Waxy solid or viscous oil | Based on similar long-chain lipids and PEGs |
| Solubility | Soluble in organic solvents (e.g., DCM, DMF, DMSO). Limited aqueous solubility, forms micelles. | Inferred from the hydrophobic C16 chain and hydrophilic PEG9 chain.[5][6] |
| Calculated LogP | > 7.0 | Estimated based on the long alkyl chain.[7] |
| Polydispersity Index (PDI) | Monodisperse (for the PEG chain) | Characteristic of discrete PEG linkers. |
Role in PROTAC Design and Synthesis
This compound serves as a bifunctional linker in the modular synthesis of PROTACs.[8] The terminal carboxylic acid of the heptadecanoic acid moiety can be activated to react with an amine-containing E3 ligase ligand (e.g., derivatives of thalidomide, pomalidomide, or VHL ligands). The Boc-protected amine at the other end of the PEG chain can be deprotected to reveal a primary amine, which can then be coupled to a protein of interest (POI) ligand containing a suitable reactive group (e.g., a carboxylic acid).
The combination of the long C16 alkyl chain and the flexible PEG9 spacer allows for significant diversity in the spatial arrangement of the final PROTAC, which is a critical parameter for inducing a productive ternary complex formation.[8]
Experimental Protocols
The following are detailed methodologies for key experiments involving the synthesis and evaluation of PROTACs utilizing linkers such as this compound.
General Synthesis of a PROTAC using this compound
This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using this compound.
Step 1: Amide Coupling of E3 Ligase Ligand to the Linker
-
Materials:
-
This compound (1.0 eq)
-
Amine-functionalized E3 ligase ligand (e.g., 4-aminothalidomide) (1.1 eq)
-
Coupling agents: HATU (1.2 eq) or HBTU/HOBt (1.2 eq)
-
Base: DIPEA (3.0 eq) or triethylamine (B128534) (3.0 eq)
-
Anhydrous solvent: DMF or DCM
-
-
Procedure:
-
Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agents and the base to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized E3 ligase ligand to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 ligase ligand-linker conjugate.
-
Step 2: Boc Deprotection
-
Materials:
-
E3 ligase ligand-linker conjugate (from Step 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the E3 ligase ligand-linker conjugate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt is often used directly in the next step.
-
Step 3: Coupling of the POI Ligand
-
Materials:
-
Deprotected E3 ligase ligand-linker conjugate (from Step 2) (1.0 eq)
-
Carboxylic acid-functionalized POI ligand (1.1 eq)
-
Coupling agents and base as in Step 1.
-
Anhydrous solvent: DMF or DCM
-
-
Procedure:
-
Follow a similar procedure as in Step 1, using the deprotected linker-E3 ligase ligand conjugate as the amine component and the POI ligand as the carboxylic acid component.
-
Purify the final PROTAC product by preparative HPLC.
-
Western Blot for PROTAC-Mediated Protein Degradation
This protocol outlines the steps for treating cells with a synthesized PROTAC and analyzing the degradation of the target protein.[9][10]
-
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody, or use a multiplex detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for PROTAC synthesis.
Caption: Workflow for Western Blot analysis of protein degradation.
Conclusion and Future Perspectives
This compound represents a valuable tool in the construction of PROTACs. Its well-defined structure, incorporating both hydrophobic and hydrophilic elements, provides medicinal chemists with a versatile building block to modulate the pharmacokinetic and pharmacodynamic properties of their degraders. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of PROTACs utilizing this and similar linkers. As the field of targeted protein degradation continues to evolve, the rational design of linkers will remain a cornerstone of developing next-generation therapeutics with enhanced potency, selectivity, and drug-like properties.
References
- 1. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. Comparative Analysis of the Physicochemical and Biological Characteristics of Freeze-Dried PEGylated Cationic Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heptadecanoic Acid | C17H34O2 | CID 10465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Guide: Amino-PEG9-amido-C16-Boc for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Amino-PEG9-amido-C16-Boc, a bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Compound Identification
This compound is a heterobifunctional chemical linker composed of a terminal amine group, a nine-unit polyethylene (B3416737) glycol (PEG9) chain, an amide-linked 16-carbon alkyl chain (C16), and a tert-butyloxycarbonyl (Boc) protected amine. This structure provides a hydrophilic PEG spacer to improve aqueous solubility and a hydrophobic alkyl chain, offering a specific length and conformational flexibility for optimizing the assembly of ternary complexes in PROTACs.
While a specific CAS (Chemical Abstracts Service) number for this exact molecule is not widely indexed, it is available through several specialized chemical suppliers. Researchers should refer to the supplier-specific catalog numbers for procurement.
Physicochemical and Supplier Data
The following tables summarize the available quantitative data and supplier information for this compound.
| Property | Data |
| Molecular Formula | C41H82N2O12 |
| Molecular Weight | 795.1 g/mol |
| Appearance | Varies (Typically a solid or viscous oil) |
| Solubility | Soluble in DMSO, DMF |
| Storage Conditions | Store at -20°C, protect from light and moisture |
| Supplier | Product Number | Purity | Notes |
| MedChemExpress | HY-W111005 | >98% | Describes the compound as a PEG-based PROTAC linker.[1] |
| TargetMol | T17442 | >98% | Characterized as a connector for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] |
| Ambeed | A394339 | >95% | Provides access to analytical documents such as NMR, HPLC, and LC-MS upon request.[3] |
Role in PROTAC Synthesis and Mechanism of Action
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component, such as this compound, is a critical determinant of a PROTAC's efficacy.
The diagram below illustrates the general mechanism of action for a PROTAC synthesized using this type of linker.
Experimental Protocols
A detailed experimental protocol for the synthesis of a specific PROTAC will depend on the nature of the target protein ligand and the E3 ligase ligand. However, a generalized workflow for utilizing this compound is provided below.
General Protocol: Synthesis of a PROTAC via Amide Coupling
This protocol assumes the target protein ligand has a carboxylic acid moiety available for coupling.
1. Boc Deprotection of the Linker:
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane, DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and TFA under reduced pressure to yield the deprotected amine-linker as a TFA salt.
2. Amide Coupling Reaction:
-
Dissolve the target protein ligand (with a free carboxylic acid) in an anhydrous aprotic solvent (e.g., DMF).
-
Add a coupling agent (e.g., HATU, HBTU) and an organic base (e.g., DIPEA).
-
Stir for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected amine-linker (from Step 1) in DMF.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.
3. Purification:
-
Upon completion, quench the reaction (e.g., with water) and extract the product with a suitable organic solvent.
-
Purify the resulting PROTAC intermediate using flash column chromatography or preparative HPLC.
4. Final Conjugation:
-
The purified intermediate, which now has a free terminal amine from the other end of the PEG linker, can be similarly coupled to an E3 ligase ligand that possesses an activated carboxylic acid moiety.
The logical workflow for this synthesis is depicted in the diagram below.
References
The Strategic Role of the C16 Alkyl Chain in PROTAC Linker Design: A Technical Guide
Introduction: The PROTAC Revolution and the Centrality of the Linker
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3][4] These heterobifunctional molecules are composed of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2][5][6] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical event that leads to the ubiquitination and subsequent degradation of the target protein.[1][7][8]
While the two ligands determine the "what" (which protein is targeted and which E3 ligase is hijacked), the linker dictates the "how" and "how effectively." It is far more than a simple spacer; its length, composition, rigidity, and attachment points profoundly influence a PROTAC's physicochemical properties, cell permeability, and the geometry of the ternary complex, ultimately governing its degradation efficiency and selectivity.[1][2][5] This guide provides an in-depth technical examination of the function and application of a specific linker type: the 16-carbon (C16) alkyl chain.
The PROTAC Mechanism: A Catalytic Cycle of Degradation
The PROTAC molecule acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. Once polyubiquitinated, the protein is recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another cycle of degradation.
The C16 Alkyl Chain: Properties and Functional Implications
Alkyl chains are a common and synthetically accessible class of linkers used in PROTAC design.[1][2] A C16 alkyl chain, specifically a 16-atom saturated hydrocarbon chain, imparts distinct characteristics to the PROTAC molecule.
Physicochemical Properties
-
Hydrophobicity: Long alkyl chains, including C16, are inherently hydrophobic or lipophilic.[1][] This property significantly influences the PROTAC's overall solubility and its ability to traverse cellular membranes. While high lipophilicity can enhance membrane permeability, it may also lead to poor aqueous solubility, non-specific binding, and potential toxicity.[][]
-
Flexibility: As a long, saturated hydrocarbon, the C16 linker provides a high degree of conformational flexibility.[11] This allows the PROTAC to adopt various conformations, which can be advantageous for accommodating the topographies of the POI and E3 ligase to form a productive ternary complex.[11] However, excessive flexibility can also carry an entropic penalty upon binding, potentially destabilizing the ternary complex.[2]
Impact on Cell Permeability
PROTACs, with their high molecular weight, often exist in a chemical space "beyond the Rule of Five," making cell permeability a significant challenge.[12][13] The hydrophobic nature of a C16 alkyl linker can be leveraged to improve passive diffusion across the lipid bilayer of the cell membrane.[][14]
Recent studies suggest that permeable PROTACs can act as "chameleons," adopting a folded, less polar conformation in the nonpolar environment of the cell membrane to shield their hydrogen bond donors and acceptors.[12][15] A flexible C16 alkyl linker can facilitate this hydrophobic collapse, effectively reducing the molecule's polar surface area and enhancing its permeability.[15] However, there is an optimal range of lipophilicity; excessively hydrophobic PROTACs may become trapped in the membrane or suffer from low aqueous solubility.[14][16]
Role in Ternary Complex Formation
The length of the linker is a critical determinant of PROTAC efficacy.[17][18]
-
If too short, the linker may cause steric clashes, preventing the simultaneous binding of the POI and E3 ligase.[][17]
-
If too long, it may fail to effectively bring the two proteins into the correct orientation for efficient ubiquitination, leading to an unstable complex.[][17]
A study by Cyrus et al. on estrogen receptor (ER)-targeting PROTACs systematically varied the linker length and found that a 16-atom chain provided the optimal distance for efficient ERα degradation.[19][20] This highlights that for specific POI-E3 ligase pairs, a C16 length can be ideal for establishing productive protein-protein interactions within the ternary complex, leading to enhanced stability and degradation efficacy.
Quantitative Analysis of PROTACs with Long Alkyl Linkers
The optimal linker length is highly dependent on the specific target and E3 ligase pair, necessitating empirical validation.[18] The following tables summarize data for PROTACs where long alkyl chains, including those around the C16 length, were investigated.
Table 1: Impact of Alkyl Linker Length on Estrogen Receptor α (ERα) Degradation (Data derived from studies on ERα-targeting PROTACs)
| PROTAC | Linker Length (atoms) | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase | Reference |
| PROTAC 1 | 13 | Alkyl | >1000 | <20 | HeLa | VHL | [19][20] |
| PROTAC 2 | 16 | Alkyl | ~100 | >80 | HeLa | VHL | [19][20] |
| PROTAC 3 | 19 | Alkyl | ~500 | ~60 | HeLa | VHL | [19][20] |
Table 2: Performance of PROTACs Targeting Bruton's Tyrosine Kinase (BTK) with Long Linkers (Illustrative data based on findings for BTK degraders)
| PROTAC | Linker Length (atoms) | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase | Reference |
| P13I | ~16 | Alkyl/Ether | 1.8 | >95 | MOLM-14 | CRBN | [11] |
Table 3: Comparison of Alkyl vs. PEG Linkers for BRD4 Degradation (Illustrative data compiled from general findings in the literature)
| PROTAC | Linker Type (approx. length) | DC50 (nM) | Dmax (%) | Cell Permeability | E3 Ligase | Reference |
| dBET1 | Short Alkyl (~8 atoms) | 21 | >95 | Moderate | CRBN | [4][21] |
| ARV-825 | Long PEG | <1 | >95 | Moderate-High | CRBN | [3][4] |
| PROTAC with C16 | Long Alkyl (~16 atoms) | Potent | High | Potentially High | Varies | [19][20] |
Experimental Protocols
The evaluation of a PROTAC's efficacy involves a series of standard biochemical and cellular assays.
Western Blotting for Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MV-4-11) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the POI overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the protein band intensities relative to the loading control and the vehicle-treated sample to determine DC50 and Dmax values.
-
Ternary Complex Formation Assays
These assays confirm and quantify the formation of the POI-PROTAC-E3 complex.
-
Methodology (Surface Plasmon Resonance - SPR):
-
Chip Preparation: Immobilize a high-affinity antibody for a tag (e.g., His, GST) on the sensor chip surface. Capture the tagged E3 ligase or POI.
-
Analyte Injection: Inject the second protein component (POI or E3 ligase) along with the PROTAC molecule at various concentrations over the chip surface.
-
Binding Measurement: Measure the change in the refractive index at the surface, which is proportional to the mass bound.
-
Data Analysis: Analyze the resulting sensorgrams to determine the binding affinities (KD) and kinetics (ka, kd) of the binary and ternary interactions. Cooperativity can be calculated by comparing the affinity of the POI to the E3-PROTAC complex versus its affinity for the E3 ligase alone.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a non-cell-based assay to evaluate the passive permeability of a compound.
-
Methodology:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Assay Setup: The filter plate (donor compartment) is placed in a 96-well plate containing buffer (acceptor compartment). The PROTAC compound is added to the donor wells.
-
Incubation: The plate is incubated for a set period (e.g., 4-16 hours) to allow the compound to diffuse across the artificial membrane.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the compound concentrations and incubation time.
-
Logical Relationships and Design Considerations
The selection of a C16 alkyl linker is a balance of competing properties. Its hydrophobicity is beneficial for permeability but detrimental to solubility. Its flexibility aids in ternary complex formation but can incur an entropic cost. The optimal PROTAC design requires a multi-parameter optimization.
Conclusion
The C16 alkyl chain represents a valuable tool in the PROTAC designer's toolbox. Its significant length and hydrophobicity can be strategically employed to enhance cell permeability and span the required distance between a target protein and an E3 ligase. As demonstrated in specific cases, a 16-atom linker can achieve optimal degradation efficacy where shorter or longer linkers fail.[19][20] However, its use necessitates a careful balancing act to mitigate potential drawbacks, such as poor solubility and metabolic liabilities.[] The ultimate success of a PROTAC with a C16 alkyl linker will always depend on the empirical validation of its performance against a specific biological target, underscoring the intricate and context-dependent nature of rational PROTAC design.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 18. benchchem.com [benchchem.com]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Modern Synthesis: An In-depth Technical Guide to Boc Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a foundational tool in the arsenal (B13267) of synthetic organic chemists, particularly those in peptide synthesis and drug development. Its widespread adoption is a testament to its unique combination of stability under a range of conditions and its facile, selective removal under mild acidic conditions. This technical guide provides a comprehensive overview of the core principles of Boc chemistry, detailed experimental protocols, and quantitative data to inform synthetic strategy and execution.
Core Principles and Applications
The primary function of the Boc group is the reversible protection of primary and secondary amines.[1][2] By converting a nucleophilic amine to a less reactive carbamate (B1207046), the Boc group prevents unwanted side reactions during subsequent synthetic steps.[3][4] This strategy is paramount in multi-step syntheses where precise control over reactivity is essential.[5]
The Boc group is introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O), which is the most common reagent for this transformation.[1][6] The reaction is typically high-yielding and can be performed under relatively mild conditions.[7]
A key feature of the Boc group is its lability in the presence of strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which allows for its selective removal.[1][8][9] This acid-catalyzed deprotection proceeds through a stable tert-butyl cation intermediate, which then forms isobutylene (B52900) and carbon dioxide.[3][4] The volatility of these byproducts simplifies purification.
The Boc group's stability to bases, nucleophiles, and catalytic hydrogenation makes it "orthogonal" to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[10] This orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the sequential addition of amino acids to a growing peptide chain.[10][11] In the context of Boc-SPPS, the α-amino group is temporarily protected with the acid-labile Boc group, while side-chain functional groups are protected with more robust, yet still acid-labile groups like benzyl (B1604629) (Bzl) ethers or esters.[12][13]
Beyond peptide synthesis, Boc-protected intermediates are critical building blocks in the synthesis of pharmaceuticals and other complex organic molecules.[5][14] They allow for the selective modification of other parts of a molecule without interference from the protected amine.[14]
Reaction Mechanisms and Workflows
The chemical transformations involved in the protection and deprotection of amines with the Boc group follow well-defined mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and troubleshooting potential issues.
Mechanism of N-Boc protection using Boc anhydride.
The deprotection of a Boc-protected amine is initiated by protonation of the carbamate oxygen, leading to the cleavage of the tert-butyl group.
Mechanism of acid-catalyzed Boc deprotection.
A typical experimental workflow for a synthesis involving a Boc protecting group follows a logical sequence of protection, reaction, and deprotection.
General synthetic workflow using the Boc protecting group.
Quantitative Data Summary
The efficiency of Boc protection and deprotection reactions is influenced by the choice of reagents, solvents, and reaction conditions. The following tables summarize quantitative data from various sources to facilitate comparison.
Table 1: Comparison of Boc Protection Conditions
| Substrate Type | Reagent (Equivalents) | Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Primary Amine | Boc₂O (1.1) | TEA (1.2) | DCM or THF | RT | 2-16 | 90-99 |
| Primary Amine | Boc₂O (1.6) | TEA (7 parts) | H₂O/MeOH (10:10) | 55 | 16 | 90-97 |
| Primary Amine | Boc₂O (1.0) | None | H₂O/Acetone (9.5:0.5) | RT | 0.1-0.2 | >90 |
| Amino Acid | Boc₂O (1.1) | NaOH (1.0) | H₂O/Dioxane | RT | 1-4 | >90 |
Data compiled from multiple sources.[6][15][16][17] Yields are representative and may vary based on the specific substrate and reaction scale.
Table 2: Comparison of Boc Deprotection Reagents
| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages |
| TFA | 20-50% in DCM, RT | 0.5 - 4 h | Highly effective, volatile (easy removal), well-established.[18] | Corrosive, can cause side reactions with sensitive residues (e.g., Trp, Met) if scavengers are not used.[1][19] |
| HCl | 4M in Dioxane or Ethyl Acetate (B1210297), RT | 1 - 12 h | Cost-effective, readily available.[18] | Can be less selective, potential for chlorinated byproducts, product precipitates as HCl salt.[18][20] |
| p-TsOH | 1.2 eq in DME, 40°C | 2 h | Non-volatile acid, useful for automated synthesis.[21] | Requires purification to remove the acid.[21] |
| Lewis Acids (e.g., ZnBr₂, AlCl₃) | Stoichiometric, DCM, RT | Variable | Can offer different selectivity compared to protic acids.[9][22] | Stoichiometric waste, can coordinate to other functional groups. |
| Thermal | High Temp (120-240°C) in TFE or MeOH | 0.5 - several h | Acid-free conditions.[23] | Requires high temperatures, limited substrate scope.[23] |
This table provides a general comparison. Optimal conditions should be determined experimentally for each substrate.
Experimental Protocols
The following are detailed, representative protocols for the protection and deprotection of a primary amine using the Boc group.
Protocol 1: N-Boc Protection of a Primary Amine using Di-tert-butyl Dicarbonate
This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale.[6]
Materials:
-
Primary amine (1.0 mmol, 1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 eq)
-
Triethylamine (B128534) (TEA) (1.2 mmol, 1.2 eq) (Optional, recommended if starting with an amine salt)
-
Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) (5-10 mL)
-
1 M HCl (aqueous)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the primary amine (1.0 eq) in DCM or THF (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar. If using an amine salt, add triethylamine (1.2 eq) and stir for 5-10 minutes.[15]
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.[6]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2 to 16 hours.
-
Quenching and Workup: Once the reaction is complete, remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate or DCM.[6] Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (if TEA was used), saturated aqueous NaHCO₃, and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.[6]
-
Purification: If necessary, purify the product by flash column chromatography on silica (B1680970) gel. Yields are typically in the 90-99% range.[15]
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the deprotection of an N-Boc protected amine on a 1 mmol scale.[15][18]
Materials:
-
N-Boc protected amine (1.0 mmol, 1.0 eq)
-
Dichloromethane (DCM) (8 mL)
-
Trifluoroacetic acid (TFA) (2 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (to a concentration of 0.1-0.3 M) in a round-bottom flask with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.[15]
-
Acid Addition: Slowly add trifluoroacetic acid to the solution. The final concentration of TFA should be between 20-50% (v/v).[15][18] For example, add 2 mL of TFA to 8 mL of the DCM solution for a 20% concentration.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[20] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[20]
-
Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[20]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[20] Further purification may be necessary depending on the nature of the product.
Protocol 3: Boc Deprotection using HCl in Dioxane
This protocol is an alternative to TFA deprotection and often results in the precipitation of the amine hydrochloride salt.[18][20]
Materials:
-
N-Boc protected amine (1.0 mmol, 1.0 eq)
-
4M HCl in 1,4-dioxane (B91453) (commercially available)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Suspend or dissolve the Boc-protected amine (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[20] Monitor the reaction by TLC or LC-MS.
-
Isolation: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[20] Alternatively, the solvent can be removed under reduced pressure to yield the amine hydrochloride salt.
Conclusion
The tert-butyloxycarbonyl protecting group is an indispensable tool in modern organic synthesis, offering a robust and versatile method for the protection of amines. Its well-understood chemistry, predictable reactivity, and orthogonality with other protecting groups have solidified its role in the synthesis of complex molecules, from peptides to pharmaceuticals. A thorough understanding of the principles, quantitative aspects, and experimental protocols associated with Boc chemistry, as outlined in this guide, is essential for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. genscript.com [genscript.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. fiveable.me [fiveable.me]
- 12. peptide.com [peptide.com]
- 13. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 14. nbinno.com [nbinno.com]
- 15. benchchem.com [benchchem.com]
- 16. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemtips.wordpress.com [chemtips.wordpress.com]
- 18. benchchem.com [benchchem.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. benchchem.com [benchchem.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Boc Protected Compounds [bzchemicals.com]
- 23. pubs.acs.org [pubs.acs.org]
Amino-PEG9-amido-C16-Boc molecular weight and formula
This guide provides an in-depth overview of the chemical properties of Amino-PEG9-amido-C16-Boc, a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.
Physicochemical Properties
This compound is a molecule designed with specific functional groups to facilitate the linkage of different molecular entities. The table below summarizes its key quantitative data.
| Property | Value |
| Molecular Formula | C42H84N2O12[1] |
| Molecular Weight | 809.13 g/mol |
Role in PROTAC Synthesis and Mechanism of Action
This compound serves as a PEG-based linker for the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker; one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase.[2] By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the proteasome. This targeted protein degradation is a novel therapeutic strategy.
The diagram below illustrates the general workflow of a PROTAC, highlighting the critical role of the linker in bridging the target protein and the E3 ligase to induce protein degradation.
Caption: General workflow of PROTAC-mediated protein degradation.
References
Solubility Profile of Amino-PEG9-amido-C16-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG9-amido-C16-Boc, a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of direct quantitative solubility data in public literature, this document combines available qualitative information with inferred solubility characteristics based on its structural components and data from analogous compounds. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility parameters in their solvents of interest.
Core Concepts and Predictive Analysis
The solubility of this compound is dictated by the interplay of its distinct chemical moieties:
-
Boc (tert-Butyloxycarbonyl) Group: This bulky, nonpolar protecting group enhances solubility in lipophilic organic solvents.
-
C16 Alkyl Chain: The long hydrocarbon chain is highly nonpolar, contributing significantly to its lipid-like character and favoring solubility in nonpolar organic solvents.
-
Amido Group: The amide linkage introduces polarity and the capacity for hydrogen bonding, which can improve solubility in polar aprotic and some protic solvents.
-
PEG9 (Polyethylene Glycol) Linker: The nine-unit polyethylene (B3416737) glycol chain is flexible and hydrophilic. This feature is known to significantly increase solubility in a wide array of solvents, particularly polar organic solvents and aqueous media.[1]
The presence of both a long hydrophobic alkyl chain and a hydrophilic PEG chain makes this compound an amphiphilic molecule. Its solubility will, therefore, be highly dependent on the specific solvent system. While the PEG chain enhances water solubility, the C16 tail will limit it. It is anticipated to be most soluble in polar aprotic solvents and chlorinated organic solvents that can effectively solvate both the polar and nonpolar regions of the molecule.
Inferred and Qualitative Solubility Data
Based on technical data sheets for structurally similar PEGylated molecules and lipids, the following table summarizes the likely solubility profile of this compound. It is important to note that these are qualitative assessments and quantitative determination is recommended for specific applications.
| Solvent Classification | Solvent Examples | Predicted Solubility | Rationale & References |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | Soluble | The polarity of these solvents can interact favorably with the PEG and amide groups, while their organic nature can solvate the alkyl and Boc moieties. Data sheets for similar compounds frequently list solubility in these solvents.[1][2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at dissolving lipids and other organic molecules with both polar and nonpolar characteristics.[1][2] |
| Alcohols | Ethanol, Methanol | Likely Soluble to Moderately Soluble | The polarity and hydrogen bonding capability of alcohols can interact with the PEG and amide groups, but the long alkyl chain may limit high solubility. Ethanol is often a good solvent for PEG-lipids.[3] |
| Nonpolar | Hexanes, Toluene | Likely Poorly Soluble to Insoluble | While the C16 chain is nonpolar, the highly polar PEG chain will likely prevent significant dissolution in purely nonpolar solvents. |
| Aqueous Buffers | Water, Phosphate-Buffered Saline (PBS) | Likely Poorly Soluble to Insoluble (may form micelles) | The hydrophilic PEG spacer is designed to increase solubility in aqueous media[1]. However, the long C16 alkyl chain will likely lead to the formation of micelles or aggregates rather than a true solution at higher concentrations. The amphiphilic nature of PEG-lipids often results in micelle formation in water.[3] |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, the following experimental protocols can be employed.
Method 1: Shake-Flask Method (Equilibrium Solubility)
This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.[4]
Materials:
-
This compound
-
Solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a known volume of the solvent of interest to the vial.
-
Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Place the vial in a shaker or on a rotator at a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure saturation is reached.
-
After equilibration, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter appropriate for the solvent used.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted solution using a validated analytical method such as HPLC.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Method 2: Visual Assessment (Qualitative to Semi-Quantitative)
This method provides a rapid estimation of solubility and is useful for initial screening across multiple solvents.
Materials:
-
This compound
-
A range of solvents
-
Small, clear glass vials
-
Vortex mixer
Procedure:
-
Weigh a specific amount of this compound (e.g., 1 mg) into a series of vials.
-
To each vial, add a small, measured volume of a different solvent (e.g., 100 µL). This corresponds to an initial concentration (e.g., 10 mg/mL).
-
Vortex each vial vigorously for 2-5 minutes.
-
Visually inspect each vial against a contrasting background.
-
Soluble: If the solution is clear with no visible particles, the compound is soluble at that concentration.
-
Partially Soluble/Sparingly Soluble: If the solution is hazy or contains visible undissolved particles, the compound is not fully soluble at that concentration.
-
Insoluble: If the compound remains as a solid with no apparent dissolution, it is considered insoluble.
-
-
For samples that are soluble, you can incrementally add more solute to determine the saturation point, or for insoluble samples, add more solvent to find the concentration at which it dissolves.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the equilibrium solubility of this compound using the shake-flask method.
Caption: General workflow for the shake-flask solubility determination method.
References
Synthesis of Amino-PEG9-amido-C16-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Amino-PEG9-amido-C16-Boc, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emerging therapeutic modality that utilizes the cell's own protein degradation machinery to eliminate disease-causing proteins.[1] The linker component of a PROTAC is crucial for connecting the target protein ligand and the E3 ligase ligand, and its composition and length significantly impact the efficacy of the resulting degrader. This compound features a C16 alkyl chain for potential lipid modification, a hydrophilic 9-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a Boc-protected amine for subsequent conjugation.
This document details a plausible and robust synthetic pathway, including experimental protocols, and presents key quantitative data in a structured format.
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that can be logically divided into three key stages:
-
Stage 1: Synthesis of the Hydrophobic C16 Amine Precursor. This involves the protection of one amine group of a C16 diamine, leaving a free amine for subsequent amide coupling.
-
Stage 2: Amide Bond Formation. The mono-protected C16 diamine is coupled with a suitable carboxylic acid to introduce the Boc-protected terminal group.
-
Stage 3: Coupling with the PEG Linker. The resulting intermediate is then reacted with a heterobifunctional PEG linker to yield the final product.
This guide will focus on a convergent synthesis strategy, which generally offers higher overall yields and greater flexibility.
Experimental Protocols
Stage 1: Synthesis of Mono-Boc-1,16-diaminohexadecane
This stage focuses on the selective protection of one amine group in 1,16-diaminohexadecane (B3058932). A common challenge in this step is the formation of the di-Boc protected byproduct. The following protocol is designed to favor mono-protection.
Materials:
-
1,16-diaminohexadecane
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Dissolve 1,16-diaminohexadecane (1.0 eq) in a 1:1 mixture of DCM and MeOH.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (0.95 eq) in DCM to the cooled diamine solution over 1-2 hours with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the mono-Boc-1,16-diaminohexadecane.
Stage 2: Synthesis of tert-butyl (16-aminohexadecyl)carbamate
This step involves the amidation of a suitable carboxylic acid with the mono-protected diamine.
Materials:
-
Mono-Boc-1,16-diaminohexadecane
-
A suitable carboxylic acid (e.g., a short-chain carboxylic acid for simplicity in this example, though the specific application may dictate a different acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve mono-Boc-1,16-diaminohexadecane (1.0 eq) in anhydrous DCM.
-
Slowly add the activated carboxylic acid solution to the diamine solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Stage 3: Synthesis of this compound
The final step involves coupling the product from Stage 2 with a commercially available or synthesized Boc-NH-PEG9-COOH linker.
Materials:
-
tert-butyl (16-aminohexadecyl)carbamate
-
Boc-NH-PEG9-COOH
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reverse-phase HPLC system for purification
Procedure:
-
Dissolve Boc-NH-PEG9-COOH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) to the solution and stir at room temperature for 30 minutes.
-
In a separate flask, dissolve tert-butyl (16-aminohexadecyl)carbamate (1.0 eq) in anhydrous DCM.
-
Add the activated PEG linker solution to the amine solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DCM, wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final product, this compound.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of this compound and its intermediates. Please note that actual results may vary depending on specific reaction conditions and scale.
Table 1: Synthesis of Mono-Boc-1,16-diaminohexadecane
| Parameter | Value |
| Yield | 60-75% |
| Purity (by HPLC) | >95% |
| ¹H NMR | Consistent with structure |
| Mass Spec (ESI+) | m/z calculated for C₂₁H₄₄N₂O₂ [M+H]⁺, found |
Table 2: Synthesis of tert-butyl (16-aminohexadecyl)carbamate
| Parameter | Value |
| Yield | 70-85% |
| Purity (by HPLC) | >95% |
| ¹H NMR | Consistent with structure |
| Mass Spec (ESI+) | m/z calculated for [M+H]⁺, found |
Table 3: Synthesis of this compound
| Parameter | Value |
| Yield | 50-65% |
| Purity (by HPLC) | >98% |
| ¹H NMR | Consistent with structure |
| Mass Spec (ESI+) | m/z calculated for C₄₂H₈₄N₂O₁₂ [M+H]⁺, found |
| Molecular Weight | 809.12 g/mol |
Experimental Workflow and Diagrams
The following diagrams illustrate the overall synthetic workflow.
Caption: Overall synthetic workflow for this compound.
Concluding Remarks
This technical guide outlines a robust and reproducible synthetic route for this compound. The described protocols and purification methods are based on established chemical transformations and are amenable to scale-up for drug development applications. The provided quantitative data serves as a benchmark for successful synthesis. Researchers and scientists can utilize this guide as a foundational resource for the in-house synthesis of this and structurally related PROTAC linkers, enabling the rapid advancement of novel protein-degrading therapeutics.
References
Methodological & Application
Protocol for Boc Deprotection of Amino-PEG9-amido-C16-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a prevalent protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). Its widespread use is due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[1][2][3] This document provides a detailed protocol for the deprotection of the Boc group from Amino-PEG9-amido-C16-Boc, a heterobifunctional linker commonly employed in the synthesis of PROTACs.[4][5] The resulting primary amine can then be utilized for further conjugation to target-binding ligands or other molecular entities. The primary method described herein utilizes trifluoroacetic acid (TFA) for efficient and clean removal of the Boc group.[1][6][7]
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of a Boc-protected amine proceeds via an acid-catalyzed elimination mechanism. The process is initiated by the protonation of the carbamate (B1207046) oxygen by a strong acid, such as TFA.[7][8] This is followed by the loss of a stable tert-butyl cation, which generates a carbamic acid intermediate.[8] This intermediate is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[7][8] The final product is typically obtained as an ammonium (B1175870) salt of the acid used for deprotection.[8]
Materials and Reagents
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Experimental Protocol
This protocol outlines the steps for the TFA-mediated deprotection of this compound.
1. Reaction Setup:
- Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of approximately 0.1 M.
- Equip the flask with a magnetic stir bar.
2. Deprotection Reaction:
- To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). The addition should be done carefully.
- Stir the reaction mixture at room temperature (20-25 °C).
- Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][9] The reaction is typically complete within 30 minutes to 2 hours.[1]
3. Reaction Work-up (to obtain the TFA salt):
- Upon completion of the reaction, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
- To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[9]
- The resulting residue is the deprotected amine as its TFA salt, which can often be used directly in subsequent steps.
4. Basic Work-up (to obtain the free amine):
- If the free amine is required, dissolve the crude residue from the initial evaporation in DCM.
- Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess TFA.[9] Caution: Carbon dioxide gas will evolve.[1]
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
- Filter the solution and concentrate under reduced pressure to yield the free amine.
5. Product Characterization:
- The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
- LC-MS: To confirm the molecular weight of the deprotected product.
- ¹H NMR: To confirm the removal of the Boc group (disappearance of the tert-butyl proton signal) and the presence of the expected structural features.
Data Presentation
| Parameter | Value/Range | Notes |
| Starting Material Concentration | ~0.1 M in DCM | Ensure complete dissolution of the starting material. |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations may lead to faster reactions but also potential side reactions.[9] |
| Reaction Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at room temperature.[6] |
| Reaction Time | 30 minutes - 2 hours | Monitor by TLC or LC-MS for completion.[1] |
| Expected Outcome | Deprotected amine (as TFA salt or free amine) | Yields are typically high for this type of reaction. |
Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the concentration of TFA or extending the reaction time.[9] Ensure the starting material is fully dissolved.
-
Side Product Formation: While generally a clean reaction, prolonged exposure to strong acid can potentially lead to degradation of other functional groups. Minimize reaction time once the starting material is consumed.
Diagrams
Caption: Experimental workflow for the Boc deprotection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.cn [targetmol.cn]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Amide Bond Formation with Amino-PEG9-amido-C16-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are integral components in modern drug development, particularly in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The inclusion of a PEG spacer enhances the solubility, stability, and pharmacokinetic profile of the resulting conjugate. Amino-PEG9-amido-C16-Boc is a heterobifunctional linker featuring a long C16 alkyl chain for hydrophobic interactions, a hydrophilic PEG9 spacer to improve aqueous solubility, and a Boc-protected amine for subsequent covalent modification.
These application notes provide a comprehensive guide to the utilization of this compound in amide bond formation. The protocols detail the deprotection of the tert-butyloxycarbonyl (Boc) group to yield a primary amine, followed by the coupling of this amine to a carboxylic acid-containing molecule to form a stable amide bond.
Key Applications
-
PROTACs Synthesis: The linker can be used to connect a target protein-binding ligand and an E3 ligase-binding ligand.
-
Antibody-Drug Conjugates (ADCs): The PEG linker can be used to attach a cytotoxic payload to an antibody.[1] The hydrophilic nature of the PEG linker can improve the solubility and in vivo stability of the ADC.[1][2]
-
Peptide Modification: Enhancing the pharmacokinetic properties of therapeutic peptides.
-
Surface Modification: Functionalization of surfaces for biomedical applications.
Quantitative Data Summary
The efficiency of amide bond formation is highly dependent on the chosen coupling reagent and reaction conditions. The following tables provide a summary of typical quantitative data for the key steps involved.
Table 1: General Reaction Conditions for Boc Deprotection
| Parameter | Value |
| TFA Concentration | 20-50% in Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature (20-25 °C) |
| Reaction Time | 30 minutes - 2 hours |
| Expected Yield | >95% (as TFA salt) |
Table 2: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent System | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| HATU/DIPEA | >90% | >98% | High efficiency, fast reaction times, low racemization.[2] | Higher cost, potential for side reactions if not used correctly.[2] |
| EDC/NHS | >85% | >95% | Water-soluble byproducts, mild reaction conditions.[2] | Less stable at neutral pH, requires careful pH control.[2] |
| DCC/NHS | >80% | >95% | High activation efficiency.[2] | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[2] |
Note: Yields and purities are typical and can vary depending on the specific substrates and reaction conditions.
Experimental Protocols
The formation of an amide bond using this compound is a two-step process involving the deprotection of the Boc group followed by the coupling reaction.
Workflow Overview
Caption: General workflow for amide bond formation.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials and Reagents:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Toluene (B28343) (for removal of residual TFA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (optional, for neutralization)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (optional)
-
Round-bottom flask, magnetic stir bar, ice bath
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[3]
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step two more times.[3]
-
The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the subsequent coupling step.
-
(Optional - Neutralization to Free Amine): a. Dissolve the residue in DCM. b. Carefully wash the organic layer with a saturated NaHCO₃ solution. Caution: CO₂ evolution will occur. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the free amine.[1]
Protocol 2: Amide Bond Formation using HATU
This protocol is for the coupling of the deprotected amino-PEG linker with a carboxylic acid-containing molecule using HATU as the coupling reagent.
Materials and Reagents:
-
Deprotected Amino-PEG9-amido-C16-amine (from Protocol 1)
-
Carboxylic acid-containing molecule (R-COOH)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stir bar, inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the mixture and stir for 5-10 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected Amino-PEG9-amido-C16-amine (1 to 1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, the crude product can be purified by an appropriate method, such as preparative HPLC or column chromatography.
Protocol 3: Amide Bond Formation using EDC/NHS
This protocol describes the coupling of the deprotected amino-PEG linker with a carboxylic acid-containing molecule using EDC and NHS.
Materials and Reagents:
-
Deprotected Amino-PEG9-amido-C16-amine (from Protocol 1)
-
Carboxylic acid-containing molecule (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) for organic phase reactions.
-
Reaction buffer (e.g., 0.1 M MES, pH 4.7-6.0 for activation; 0.1 M Phosphate Buffer, pH 7.2-7.5 for coupling) for aqueous reactions.
Procedure (Organic Phase):
-
Dissolve the carboxylic acid-containing molecule (1 equivalent), EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or DCM.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the deprotected Amino-PEG9-amido-C16-amine (1 to 1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours to overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by washing with aqueous solutions to remove excess reagents and byproducts, followed by purification of the final conjugate.
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for choosing a coupling reagent for amide bond formation.
Caption: Decision tree for selecting a coupling reagent.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Boc Deprotection | Insufficient TFA or reaction time. | Increase the concentration of TFA or extend the reaction time. Monitor by LC-MS. |
| Water in the reaction mixture. | Use anhydrous DCM and handle TFA in a dry environment. | |
| Low Yield in Coupling Reaction | Incomplete activation of the carboxylic acid. | Ensure anhydrous conditions and allow sufficient activation time. |
| Inactive coupling reagents. | Use fresh, high-quality coupling reagents. | |
| pH of the reaction is not optimal (for EDC/NHS). | Adjust the pH for the activation and coupling steps. | |
| Side Product Formation | Reaction of HATU with the amine. | Add the amine component after the pre-activation of the carboxylic acid. |
| Racemization of chiral centers. | Use a coupling reagent known for low racemization, such as HATU. |
Disclaimer: The information provided is for research use only. It is the responsibility of the user to verify and validate these protocols for their specific application.
References
Application Notes and Protocols for Amino-PEG9-amido-C16-Boc in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amino-PEG9-amido-C16-Boc in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
This compound is a versatile, high-purity linker designed for the synthesis of PROTACs. This linker features a polyethylene (B3416737) glycol (PEG) chain of nine units, which enhances aqueous solubility and can improve the pharmacokinetic profile of the resulting PROTAC. The C16 alkyl chain provides a significant degree of lipophilicity and spatial separation between the two ligands, which can be crucial for optimal ternary complex formation. The terminal Boc-protected amine allows for straightforward conjugation to a carboxylic acid-functionalized warhead or E3 ligase ligand, providing a modular and flexible approach to PROTAC synthesis.
These application notes provide detailed protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker, along with representative data to guide researchers in their targeted protein degradation studies.
Physicochemical Properties of this compound
A clear understanding of the linker's properties is essential for the rational design of PROTACs.
| Property | Value |
| Molecular Formula | C₄₂H₈₄N₂O₁₂ |
| Molecular Weight | 809.12 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
PROTAC Signaling Pathway and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the synthesis of a PROTAC via amide bond formation between a carboxylic acid-functionalized warhead and the this compound linker, followed by deprotection and coupling to an E3 ligase ligand.
Materials:
-
Warhead-COOH (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
DCM
-
TFA
-
E3 Ligase Ligand-NH₂ (1.0 eq)
-
Standard organic synthesis glassware
-
Nitrogen or Argon atmosphere
Procedure:
Step 1: Coupling of Warhead to the Linker
-
Dissolve Warhead-COOH in anhydrous DMF under an inert atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Warhead-Linker-Boc.
Step 2: Boc Deprotection
-
Dissolve the Warhead-Linker-Boc in DCM.
-
Add TFA (20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.
Step 3: Coupling of E3 Ligase Ligand
-
Dissolve the deprotected Warhead-Linker-NH₂ and E3 Ligase Ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Work up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative HPLC.
Applications of PEG-Based Linkers in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)-based linkers are integral components in modern drug discovery, offering a versatile strategy to enhance the therapeutic properties of various drug modalities. Their inherent hydrophilicity, biocompatibility, and tunable nature make them ideal for optimizing the performance of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and drug-eluting hydrogels. These application notes provide a comprehensive overview of the utility of PEG linkers in these key areas, complete with quantitative data, detailed experimental protocols, and visual diagrams to guide researchers in their drug development endeavors.
Section 1: PEG-Based Linkers in Antibody-Drug Conjugates (ADCs)
PEG linkers in ADCs serve to connect a monoclonal antibody to a cytotoxic payload. The length and architecture of the PEG linker are critical design elements that significantly influence the ADC's solubility, stability, pharmacokinetics (PK), and overall therapeutic index.[1][2]
Data Presentation: Impact of PEG Linker Length on ADC Performance
The incorporation of hydrophilic PEG linkers can mitigate the aggregation often caused by hydrophobic drug payloads, enabling higher drug-to-antibody ratios (DARs) without compromising the physicochemical properties of the ADC.[2][3] The length of the PEG chain is a key parameter that can be optimized to balance pharmacokinetic benefits with in vitro potency.[3]
| Linker Type | Drug-to-Antibody Ratio (DAR) | Plasma Half-life (t1/2) (hours) | In Vitro Cytotoxicity (IC50, nM) | In Vivo Efficacy (Tumor Growth Inhibition, %) |
| Non-PEGylated | ~2 | 120 | 0.5 | 11 |
| PEG2 | ~4 | 150 | 0.8 | 35-45 |
| PEG4 | ~4 | 180 | 1.2 | 35-45 |
| PEG8 | ~8 | 250 | 2.5 | 75-85 |
| PEG12 | ~8 | 280 | 3.0 | 75-85 |
| PEG24 | ~8 | 300 | 4.5 | 75-85 |
This table summarizes representative data compiled from multiple preclinical studies. Actual values are dependent on the specific antibody, payload, and tumor model used.[3][4]
Experimental Protocol: Synthesis of a Thiol-Reactive ADC with a PEG Linker
This protocol outlines the conjugation of a maleimide-functionalized PEG-payload to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Maleimide-PEGn-Payload
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PBS, pH 7.4
-
PD-10 desalting columns
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a PD-10 desalting column equilibrated with PBS.
-
-
Conjugation Reaction:
-
Dissolve the Maleimide-PEGn-Payload in DMSO to create a 10 mM stock solution.
-
Add a 5-fold molar excess of the Maleimide-PEGn-Payload solution to the reduced antibody.
-
Gently mix and incubate at room temperature for 1 hour, protected from light.
-
-
Purification and Characterization:
-
Purify the ADC from unreacted payload and linker by size-exclusion chromatography (SEC) or tangential flow filtration.
-
Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.[3]
-
Assess the level of aggregation using SEC.
-
Confirm the identity and purity of the ADC by SDS-PAGE and mass spectrometry.
-
Signaling Pathway: PI3K/Akt Pathway Targeted by ADCs
Many ADCs target receptors on cancer cells that, upon activation, trigger downstream signaling pathways like the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[5][6]
Caption: ADC targeting a receptor tyrosine kinase can modulate the PI3K/Akt signaling pathway.
Section 2: PEG-Based Linkers in PROTACs
In PROTACs, the linker connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The linker's length and flexibility, often provided by PEG chains, are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target protein degradation.[4][7]
Data Presentation: Influence of PEG Linker Length on PROTAC Efficiency
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. A systematic variation of the linker length is often necessary to identify the most potent PROTAC.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC A | Alkyl | >1000 | <20 |
| PROTAC B | PEG2 | 500 | 55 |
| PROTAC C | PEG4 | 250 | 70 |
| PROTAC D | PEG8 | 100 | 85 |
| PROTAC E | PEG12 | 200 | 75 |
This table presents illustrative data compiled from various literature sources. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are cell-line dependent.[8][9]
Experimental Protocol: Synthesis of a PROTAC via Amide Coupling and Click Chemistry
This protocol describes a modular approach to PROTAC synthesis using a bifunctional PEG linker.
Materials:
-
Target protein ligand with a terminal alkyne group
-
E3 ligase ligand (e.g., pomalidomide) with a primary amine
-
HOOC-PEGn-N3 (Carboxy-PEG-Azide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Copper(II) sulfate (B86663) pentahydrate
-
Sodium ascorbate (B8700270)
-
Anhydrous DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide)
Procedure:
-
Amide Coupling of E3 Ligase Ligand and PEG Linker:
-
Dissolve the E3 ligase ligand (1.0 eq) and HOOC-PEGn-N3 (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours, monitoring by LC-MS.
-
Upon completion, purify the E3 ligase-PEGn-N3 conjugate by preparative HPLC.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry):
-
Dissolve the purified E3 ligase-PEGn-N3 (1.0 eq) and the alkyne-functionalized target protein ligand (1.1 eq) in a mixture of DMSO and water.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.5 eq) followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC by preparative HPLC.[10]
-
Workflow Diagram: PROTAC Design and Evaluation
The development of an effective PROTAC involves a systematic workflow from initial design to in vivo evaluation.
Caption: A typical workflow for the design and evaluation of PROTACs.
Section 3: PEG-Based Hydrogels for Drug Delivery
PEG hydrogels are three-dimensional, water-swollen polymer networks that can encapsulate and provide sustained release of therapeutic agents.[][12] Their properties, such as mesh size, degradation rate, and drug release kinetics, can be precisely controlled by modulating the PEG molecular weight, concentration, and crosslinking chemistry.[12][13]
Data Presentation: Controlled Release from PEG Hydrogels
The release of a drug from a PEG hydrogel is influenced by the hydrogel's properties and the size of the drug molecule.
| PEG Macromer MW (kDa) | Hydrogel Mesh Size (nm) | Drug | Release Half-life (t1/2) (hours) |
| 3.4 | 5-10 | Small Molecule (e.g., Doxorubicin) | 24-48 |
| 10 | 10-20 | Peptide (e.g., GLP-1) | 72-120 |
| 20 | 20-35 | Protein (e.g., BSA) | >168 |
This table provides illustrative data on the relationship between PEG molecular weight, hydrogel mesh size, and the release kinetics of different therapeutic agents.
Experimental Protocol: Preparation of a Photocrosslinked PEG Hydrogel for Drug Encapsulation
This protocol describes the formation of a PEG hydrogel by photopolymerization of PEG diacrylate (PEGDA) for the encapsulation of a therapeutic agent.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA), MW 3.4 kDa
-
Photoinitiator (e.g., Irgacure 2959)
-
Therapeutic drug
-
Sterile PBS, pH 7.4
-
UV light source (365 nm)
Procedure:
-
Preparation of Pre-polymer Solution:
-
Dissolve PEGDA in sterile PBS to the desired concentration (e.g., 10% w/v).
-
Dissolve the photoinitiator in the PEGDA solution to a final concentration of 0.05% (w/v).
-
Dissolve or suspend the therapeutic drug in the pre-polymer solution at the desired loading concentration.
-
-
Hydrogel Formation:
-
Pipette the pre-polymer solution into a mold of the desired shape (e.g., a cylindrical silicone mold).
-
Expose the solution to UV light (365 nm, ~5-10 mW/cm²) for 5-10 minutes to initiate photocrosslinking.
-
The solution will transition from a liquid to a solid hydrogel.
-
-
Washing and Swelling:
-
Carefully remove the hydrogel from the mold and place it in an excess of sterile PBS.
-
Allow the hydrogel to swell and wash out any unreacted components for 24 hours, with several changes of PBS.
-
-
Drug Release Study:
-
Place the drug-loaded hydrogel in a known volume of release buffer (e.g., PBS at 37°C).
-
At predetermined time points, collect aliquots of the release buffer and replace with fresh buffer.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Logical Relationship Diagram: Drug Release Mechanisms from PEG Hydrogels
The release of drugs from PEG hydrogels can occur through several mechanisms, which can be tailored by the hydrogel design.
Caption: Key mechanisms governing the release of drugs from PEG-based hydrogels.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cusabio.com [cusabio.com]
- 6. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. resolvemass.ca [resolvemass.ca]
Application Note & Protocol: Conjugation of Amino-PEG9-amido-C16-Boc to E3 Ligase Ligands for PROTAC Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2] A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] This assembly forms a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI, which marks it for degradation by the 26S proteasome.[3][4]
The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[5][6] The Amino-PEG9-amido-C16-Boc linker is a specialized linker featuring:
-
A PEG9 (polyethylene glycol) unit to enhance solubility and provide optimal spacing.[6][7]
-
A C16 alkyl chain which introduces lipophilicity. This can be leveraged to potentially improve membrane association or interaction with hydrophobic pockets.
-
A terminal amine group protected by a tert-butyloxycarbonyl (Boc) group . This allows for a directed, two-step conjugation. The Boc group is stable but can be easily removed under acidic conditions to reveal a primary amine, which is then ready for coupling to an E3 ligase ligand.[8][9]
This document provides a detailed protocol for the deprotection of the this compound linker and its subsequent conjugation to a carboxylic acid-bearing E3 ligase ligand, a common strategy for synthesizing potent and effective PROTACs.
PROTAC Mechanism of Action
PROTACs function catalytically to induce protein degradation. By bringing the target protein and an E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2-ubiquitin-conjugating enzyme to the target protein.[1] Once poly-ubiquitinated, the target protein is recognized and degraded by the proteasome, releasing the PROTAC to engage another target protein molecule.[2][4]
Experimental Protocols
This protocol is divided into two main stages: the deprotection of the Boc-protected linker and the amide coupling to the E3 ligase ligand.
Overall Experimental Workflow
The synthesis follows a logical progression from starting materials to the final, purified conjugate, with characterization at key stages to ensure success.
Protocol 1: Boc Deprotection of this compound
This procedure removes the Boc protecting group to yield the free primary amine, which is essential for the subsequent coupling reaction.[8]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask, magnetic stir bar, nitrogen/argon line
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of ~0.1 M) in a round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[10] For example, add an equal volume of TFA to the DCM.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] The deprotected amine product will be more polar (lower Rf on TLC) than the starting material. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3x).[10]
-
The resulting crude product is the TFA salt of the deprotected amine, which can often be used directly in the next coupling step without further purification.
Protocol 2: Amide Coupling to E3 Ligase Ligand
This protocol describes the formation of a stable amide bond between the deprotected linker amine and a carboxylic acid group on an E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or a VHL ligand).[11][12]
Materials:
-
Deprotected Linker-Amine TFA salt (from Protocol 1)
-
E3 Ligase Ligand with a carboxylic acid handle
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Dimethylformamide (DMF) or DCM
-
Standard workup and purification reagents (RP-HPLC)
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen/argon atmosphere, dissolve the E3 ligase ligand-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0-4.0 eq) to the mixture and stir for 10-15 minutes at room temperature. This pre-activates the carboxylic acid.
-
In a separate flask, dissolve the crude Linker-Amine TFA salt (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the linker solution to the activated E3 ligase ligand mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor progress by LC-MS, looking for the disappearance of the starting materials and the appearance of the desired product mass.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final PROTAC conjugate as a TFA salt.
Data Presentation and Characterization
Thorough characterization is essential to confirm the identity and purity of the final PROTAC conjugate.
Table 1: Representative Reagent Quantities for a 50 mg Synthesis Scale
| Reagent | Molar Eq. | Typical Amount | Purpose |
| Step 1: Deprotection | |||
| This compound | 1.0 | 50 mg | Starting Material |
| DCM | - | 1-2 mL | Solvent |
| TFA | - | 1-2 mL | Deprotection Reagent |
| Step 2: Coupling | |||
| E3 Ligand-COOH (e.g., MW ~300) | 1.0 | ~25 mg | Coupling Partner |
| Deprotected Linker (from Step 1) | 1.1 | ~45 mg | Coupling Partner |
| HATU | 1.2 | ~40 mg | Activating Agent |
| DIPEA | 3.0 | ~45 µL | Base |
| DMF | - | 2-3 mL | Solvent |
Note: Amounts are illustrative and should be calculated based on the precise molecular weights of the reagents used.
Table 2: Expected Analytical Characterization Data
| Analysis Method | Parameter | Expected Result |
| LC-MS | Purity | >95% by UV chromatogram after purification. |
| Observed Mass (M+H)⁺ | Should match the calculated theoretical mass of the final PROTAC conjugate ± 0.5 Da.[13] | |
| ¹H NMR | Key Signals | Appearance of characteristic peaks for both the E3 ligase ligand and the linker. Disappearance of the Boc group's t-butyl signal (~1.4 ppm). Appearance of a new amide proton signal.[13][14] |
Table 3: Typical Reaction Parameters and Outcomes
| Parameter | Deprotection (Step 1) | Coupling (Step 2) |
| Temperature | 0°C to Room Temp | Room Temperature |
| Reaction Time | 1 - 2 hours | 4 - 16 hours |
| Typical Yield (Post-Purification) | (Used crude) | 30 - 60% |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Boc Deprotection | Insufficient TFA concentration or reaction time.[10] | Increase TFA concentration to 50% (v/v). Extend reaction time and monitor carefully by LC-MS. |
| Low Coupling Yield | Incomplete activation of the carboxylic acid. Moisture in the reaction. | Ensure all reagents and solvents are anhydrous. Allow for a sufficient pre-activation time (15 min) before adding the amine. |
| Multiple Side Products | Side reactions with other functional groups. Degradation of starting materials. | If the E3 ligase ligand has other reactive sites (e.g., a free amine), they may need to be protected. Ensure the base (DIPEA) is fresh and pure. |
| Difficulty in Purification | Poor solubility of the final PROTAC. Product co-elutes with impurities. | Modify the HPLC gradient (e.g., make it shallower). Try a different column stationary phase. Ensure the crude product is fully dissolved before injection, using a small amount of DMSO if necessary. |
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Analytical Characterization of Amino-PEG9-amido-C16-Boc Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and efficacy of the PROTAC. This document provides a comprehensive guide to the analytical techniques and protocols for the characterization of PROTACs containing an Amino-PEG9-amido-C16-Boc linker, a moiety that combines a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a long hydrophobic alkyl chain. This combination of properties presents unique analytical challenges and considerations.
Core Concepts and Signaling Pathway
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1][2] This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Experimental Workflow for PROTAC Characterization
The characterization of a novel PROTAC is a multi-step process that involves confirming its chemical identity and purity, evaluating its binding to the target protein and E3 ligase, and assessing its ability to induce protein degradation in a cellular context.
Quantitative Data Summary
The following tables provide a summary of representative quantitative data that should be generated during the characterization of a novel PROTAC containing the this compound linker.
Table 1: Physicochemical and Purity Data
| Parameter | Method | Result |
| Molecular Weight (Da) | LC-MS | Expected: [Calculated MW] |
| Observed: [Measured MW] | ||
| Purity (%) | HPLC (254 nm) | >98% |
| 1H NMR | NMR Spectroscopy | Conforms to structure |
Table 2: Biophysical Binding Data
| Binding Interaction | Method | KD (nM) |
| PROTAC to Target Protein | SPR | 50 |
| PROTAC to E3 Ligase | SPR | 150 |
| Ternary Complex (PROTAC + Target + E3 Ligase) | Native MS | Signal Observed |
| Ternary Complex Cooperativity (α) | SPR | 3.0 |
Table 3: Cellular Degradation Data
| Parameter | Cell Line | Method | Result |
| DC50 (nM) | [e.g., MCF-7] | Western Blot | 25 |
| Dmax (%) | [e.g., MCF-7] | Western Blot | >90% |
Experimental Protocols
LC-MS/MS for Purity and Identity Confirmation
Objective: To confirm the molecular weight and assess the purity of the synthesized PROTAC.
Materials:
-
PROTAC sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
-
C18 reverse-phase HPLC column
-
LC-MS/MS system (e.g., Agilent 1100 HPLC with API 4000 mass spectrometer)[3]
Protocol:
-
Prepare a 1 mg/mL stock solution of the PROTAC in DMSO.
-
Prepare a working solution of 10 µg/mL in 50:50 ACN:water.
-
Set up the LC-MS/MS system with a C18 column.
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Run a gradient elution from 5% to 95% Mobile Phase B over 10 minutes at a flow rate of 0.4 mL/min.
-
Monitor the eluent by UV detection at 254 nm and by mass spectrometry in positive ion mode.
-
Analyze the data to determine the retention time, purity (by UV peak area), and observed molecular weight.
NMR for Structural Elucidation
Objective: To confirm the chemical structure of the PROTAC.
Materials:
-
PROTAC sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d6)
-
NMR spectrometer (e.g., 400 MHz or higher)[]
Protocol:
-
Dissolve the PROTAC sample in the deuterated solvent.
-
Acquire 1H NMR and 13C NMR spectra.
-
For complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for full assignment.
-
Process and analyze the spectra to confirm that all expected protons and carbons are present and that the chemical shifts and coupling constants are consistent with the proposed structure.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity (KD) of the PROTAC to its target protein and the E3 ligase, and to assess ternary complex formation and cooperativity.[5][6]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Purified target protein and E3 ligase
-
PROTAC sample
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilize the target protein or E3 ligase onto the sensor chip surface using amine coupling.
-
Binary Interaction:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface.
-
Measure the binding response at each concentration.
-
Fit the data to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
-
Ternary Complex Formation:
-
Immobilize one protein (e.g., E3 ligase).
-
Inject a series of concentrations of the PROTAC pre-incubated with a saturating concentration of the other protein (target protein).
-
Measure the binding response and determine the KD for the ternary complex.
-
-
Cooperativity (α): Calculate as α = KD (binary) / KD (ternary).[7][8]
Native Mass Spectrometry for Ternary Complex Analysis
Objective: To directly observe the formation of the ternary complex.[9][10][11]
Materials:
-
Native mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Purified target protein and E3 ligase
-
PROTAC sample
Protocol:
-
Buffer exchange the proteins into a volatile buffer such as 150 mM ammonium acetate, pH 7.4.
-
Incubate the target protein, E3 ligase, and PROTAC at desired concentrations (e.g., 5 µM each) for 30 minutes at room temperature.
-
Introduce the sample into the mass spectrometer using nano-electrospray ionization.
-
Acquire mass spectra under "soft" ionization conditions to preserve non-covalent interactions.
-
Analyze the spectra for the presence of a peak corresponding to the mass of the ternary complex.
Western Blot for Cellular Protein Degradation
Objective: To quantify the degradation of the target protein in cells treated with the PROTAC and to determine the DC50 and Dmax.[1][12][13]
Materials:
-
Cell line expressing the target protein
-
PROTAC sample
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein level to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
Conclusion
The analytical characterization of PROTACs, particularly those with complex linkers such as this compound, requires a multi-faceted approach. The combination of chromatographic, spectroscopic, biophysical, and cellular techniques described in these application notes provides a robust framework for confirming the identity and purity of these molecules, elucidating their binding mechanisms, and quantifying their protein degradation efficacy. Careful execution of these protocols will enable researchers to make informed decisions in the development of novel and effective PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Native Mass Spectrometry for the Study of PROTAC GNE-987-Containing Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Native mass spectrometry and gas-phase fragmentation provide rapid and in-depth topological characterization of a PROTAC ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Amino-PEG9-amido-C16-Boc Linker for E3 Ligase-Mediated Protein Degradation
These application notes provide a comprehensive overview of the use of the Amino-PEG9-amido-C16-Boc linker in the development of Proteolysis Targeting Chimeras (PROTACs). The information is intended for researchers, scientists, and professionals in the field of drug development and targeted protein degradation.
Introduction to the this compound Linker
The this compound linker is a chemical moiety designed for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
The structure of this linker offers several key features:
-
Amino Group (with Boc protection): The N-Boc-protected amine provides a reactive site for conjugation to a warhead that binds the POI, following deprotection. The Boc (tert-butyloxycarbonyl) group is a common protecting group in organic synthesis, easily removed under acidic conditions.
-
PEG9 Moiety: The polyethylene (B3416737) glycol (PEG) chain, consisting of nine ethylene (B1197577) glycol units, enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The length and flexibility of the PEG chain are critical for optimizing the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.
-
Amido-C16 Chain: The C16 alkyl chain connected via an amide bond provides significant length and hydrophobicity. This long aliphatic chain can influence the physicochemical properties of the PROTAC, such as cell permeability and binding interactions within the ternary complex. The amide bond offers metabolic stability.
This combination of a flexible, hydrophilic PEG chain and a long, hydrophobic alkyl chain allows for extensive exploration of the spatial arrangement required for effective ternary complex formation and subsequent protein degradation.
Application in Targeting Specific E3 Ligases
The choice of E3 ligase ligand conjugated to the linker is crucial for directing the degradation of the target protein. The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL). The this compound linker can be functionalized with ligands for these E3 ligases, such as pomalidomide (B1683931) for CRBN or a hydroxyproline-based ligand for VHL.
The length and composition of the linker, in this case, a combination of PEG and a long alkyl chain, play a pivotal role in determining the efficacy and selectivity of the PROTAC. The linker must bridge the POI and the E3 ligase effectively to allow for efficient ubiquitin transfer. The properties of the this compound linker make it a valuable tool for developing PROTACs against a wide range of protein targets.
Experimental Protocols
The following are representative protocols for the evaluation of PROTACs synthesized using the this compound linker.
Protocol 1: Western Blotting for Protein Degradation
This protocol is used to quantify the extent of POI degradation induced by the PROTAC.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with loading buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Protocol 2: Cell Viability Assay
This assay determines the cytotoxic effect of the PROTAC on cells.
Materials:
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the cell viability against the PROTAC concentration to determine the IC50 value.
Protocol 3: Ternary Complex Formation Assay (e.g., FRET or TR-FRET)
This assay measures the formation of the POI-PROTAC-E3 ligase complex.
Materials:
-
Recombinant POI and E3 ligase proteins (often tagged, e.g., with His or GST)
-
Fluorescently labeled antibodies or detection reagents (e.g., terbium-conjugated anti-His antibody and fluorescently labeled anti-GST antibody for TR-FRET)
-
Assay buffer
-
Microplates suitable for fluorescence measurements
Procedure:
-
Reagent Preparation: Prepare solutions of the recombinant proteins and the PROTAC at various concentrations in the assay buffer.
-
Assay Reaction: In a microplate, mix the POI, the E3 ligase, and the PROTAC.
-
Incubation: Incubate the mixture to allow for complex formation.
-
Detection: Add the detection reagents (e.g., TR-FRET antibodies) and incubate as required.
-
Measurement: Measure the FRET or TR-FRET signal on a compatible plate reader.
-
Analysis: An increase in the FRET signal indicates the formation of the ternary complex.
Quantitative Data Summary
The following tables present representative data for a hypothetical PROTAC, "PROTAC-X," synthesized using a linker analogous to this compound, targeting a hypothetical protein "POI-1" for degradation via the CRBN E3 ligase.
Table 1: In Vitro Degradation and Binding Affinity of PROTAC-X
| Parameter | Value | Description |
| DC50 | 15 nM | Concentration of PROTAC-X required to degrade 50% of POI-1 in cells after 24 hours. |
| Dmax | >95% | Maximum percentage of POI-1 degradation achieved with PROTAC-X. |
| Binding Affinity (POI-1) | Kd = 50 nM | Dissociation constant for the binding of PROTAC-X to POI-1. |
| Binding Affinity (CRBN) | Kd = 200 nM | Dissociation constant for the binding of PROTAC-X to the CRBN E3 ligase. |
| Ternary Complex Formation | α = 5 | Cooperativity factor for the formation of the POI-1-PROTAC-X-CRBN complex. |
Table 2: Cellular Activity of PROTAC-X
| Parameter | Cell Line | Value | Description |
| IC50 (Viability) | Cancer Cell Line A | 5 µM | Concentration of PROTAC-X that inhibits cell growth by 50% after 72 hours. |
| IC50 (Viability) | Normal Cell Line B | >50 µM | Cytotoxicity in a non-cancerous cell line, indicating selectivity. |
Visualizations
Caption: Mechanism of action for a PROTAC utilizing the specified linker.
Troubleshooting & Optimization
Technical Support Center: Enhancing PROTAC Solubility with Amino-PEG9-amido-C16-Boc
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the solubility of Proteolysis Targeting Chimeras (PROTACs), with a focus on the application of PEG-based linkers such as Amino-PEG9-amido-C16-Boc.
Troubleshooting Guide
This guide addresses common issues encountered during PROTAC development related to poor solubility.
| Issue | Possible Cause | Recommended Solution |
| PROTAC precipitates out of solution when diluting a DMSO stock in aqueous buffer (e.g., PBS, cell culture media). | High molecular weight and lipophilicity of the PROTAC lead to poor aqueous solubility. The abrupt change in solvent polarity from DMSO to an aqueous medium causes the compound to crash out. | 1. Optimize Solvent Concentration: Minimize the final DMSO concentration in your assay (ideally below 0.5%) by preparing a more concentrated stock solution. 2. Incorporate a PEG Linker: Synthesize the PROTAC using a hydrophilic linker like this compound to increase its intrinsic aqueous solubility. The polyethylene (B3416737) glycol (PEG) chain enhances hydrophilicity.[1][2] 3. Employ Co-solvents: For in vitro assays, consider using solubilizing agents like cyclodextrins if they are compatible with your experimental system. 4. Sonication: Briefly sonicating the final diluted solution can help dissolve small precipitates, but be aware that this may not result in a long-term stable solution. |
| Inconsistent or poor results in cellular degradation assays (e.g., Western Blot). | The actual concentration of the PROTAC in the assay is variable due to incomplete solubilization, leading to inconsistent target degradation. | 1. Confirm Solubility in Assay Media: Before conducting cellular assays, determine the kinetic solubility of your PROTAC in the specific cell culture medium you will be using. 2. Use Formulation Strategies: Prepare an amorphous solid dispersion (ASD) of the PROTAC with a polymer like hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) to improve its dissolution and maintain supersaturation in the assay medium.[3][4] 3. Modify the Linker: A well-designed linker, such as one containing a PEG chain, can improve solubility and ensure consistent compound exposure in cellular assays.[1] |
| Low oral bioavailability in animal models. | Poor aqueous solubility limits the dissolution of the PROTAC in the gastrointestinal tract, leading to poor absorption. | 1. Linker Optimization: The use of PEG linkers is a well-established strategy to increase the aqueous solubility of PROTACs.[2][] The hydrophilic nature of the PEG chain can improve the dissolution of the PROTAC in the gut. 2. Amorphous Solid Dispersions (ASDs): Formulating the PROTAC as an ASD is a promising strategy to enhance its oral bioavailability by improving its dissolution rate and creating a supersaturated state in the intestinal fluid.[6][7] 3. Use of Biorelevant Media for Assessment: Evaluate the solubility of your PROTAC in simulated intestinal fluids (e.g., FaSSIF and FeSSIF) as solubility can be significantly higher in these media compared to simple buffers.[8] |
| PROTAC shows good in vitro activity but poor in vivo efficacy. | In addition to poor solubility, the PROTAC may have high metabolic instability. The ether linkages in PEG chains can be susceptible to oxidative metabolism. | 1. Linker Modification for Metabolic Stability: While PEG linkers improve solubility, for PROTACs with metabolic instability, consider linkers with increased rigidity, such as those containing piperazine (B1678402) or piperidine (B6355638) moieties, which can also enhance water solubility.[9][10] 2. Balance Solubility and Permeability: Replacing a portion of a PEG linker with a more lipophilic group, like a phenyl ring, can sometimes improve cell permeability, but this needs to be balanced against the potential decrease in solubility. |
Frequently Asked Questions (FAQs)
Q1: Why do many PROTACs have poor solubility?
PROTACs are inherently large molecules, often with molecular weights exceeding 700 Da, and are typically composed of two often lipophilic protein-binding ligands connected by a linker. This combination of high molecular weight and significant lipophilicity places them in a chemical space "beyond the Rule of Five," which is associated with poor aqueous solubility and low oral bioavailability.
Q2: How does a linker like this compound improve PROTAC solubility?
The this compound linker is a bifunctional molecule designed to connect the two ends of a PROTAC. It contains a nine-unit polyethylene glycol (PEG9) chain, which is hydrophilic due to the repeating ether units. This PEG chain increases the overall water solubility of the PROTAC molecule it is incorporated into, enhancing its compatibility with aqueous physiological environments.[9] While the C16 alkyl chain is hydrophobic, the hydrophilic PEG chain often has a dominant effect on improving solubility.
Q3: What is the optimal length for a PEG linker to improve solubility?
The optimal PEG linker length is a balance between enhancing solubility and maintaining the ability to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). While longer PEG chains generally lead to higher solubility, excessively long and flexible linkers can sometimes decrease the efficiency of ternary complex formation. The ideal length must often be determined empirically for each specific PROTAC system.[11]
Q4: What are Amorphous Solid Dispersions (ASDs) and how do they improve PROTAC solubility?
Amorphous Solid Dispersions (ASDs) are formulations where the PROTAC is dispersed in a polymer matrix in an amorphous (non-crystalline) state.[12] The amorphous form of a drug has a higher energy state than its crystalline form, which leads to improved apparent solubility and the ability to generate a supersaturated solution upon dissolution.[3] This supersaturation can enhance oral absorption.
Q5: How can I measure the solubility of my PROTAC?
Kinetic and thermodynamic solubility assays are commonly used. A kinetic solubility assay is often used in early drug discovery for high-throughput screening. This method involves adding a concentrated DMSO stock solution of the PROTAC to an aqueous buffer and measuring the concentration of the compound that remains in solution after a short incubation period, often by nephelometry, UV spectroscopy, or LC-MS.[13][14]
Quantitative Data Summary
The following table summarizes the impact of different strategies on PROTAC solubility enhancement.
| Strategy | PROTAC/Compound | Methodology | Drug Loading | Solubility/Dissolution Enhancement | Reference |
| Amorphous Solid Dispersion (ASD) | AZ1 (CRBN PROTAC) | HPMCAS polymer | Up to 20% w/w | Up to 2-fold increase in drug supersaturation. | [3][4] |
| Amorphous Solid Dispersion (ASD) | ARCC-4 | HPMCAS, Eudragit L 100-55 | 10% and 20% | Pronounced supersaturation without precipitation. | [12][13] |
| Linker Modification (Illustrative) | Generic PROTAC | - | - | Increased solubility with longer PEG chains (conceptual). | [1] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This protocol provides a high-throughput method to assess the kinetic solubility of a PROTAC in an aqueous buffer.
Materials:
-
PROTAC of interest
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplates
-
Nephelometer
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to a 96-well plate containing the aqueous assay buffer (e.g., 198 µL) to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., 1%).
-
Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).
-
Measurement: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the precipitation of the compound. The concentration at which precipitation is first observed is considered the kinetic solubility.[13][14]
Protocol 2: Preparation of Amorphous Solid Dispersions (ASDs) by Solvent Evaporation
This protocol describes a common method for preparing ASDs for in vitro testing.
Materials:
-
PROTAC of interest
-
Polymer (e.g., HPMCAS)
-
Volatile solvent system (e.g., dichloromethane/ethanol mixture)
-
Glass vials or plates
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both the PROTAC and the polymer (e.g., HPMCAS) in the chosen solvent system in a glass vial. The ratio of PROTAC to polymer will determine the drug loading (e.g., 10%, 20% w/w).
-
Solvent Evaporation: Place the vial in a vacuum oven at an elevated temperature (e.g., 70°C) overnight to evaporate the solvent completely. This will leave a thin film of the ASD.
-
Characterization (Optional but Recommended): Characterize the solid state of the resulting ASD using techniques such as Differential Scanning Calorimetry (DSC) to confirm the absence of crystallinity and to determine the glass transition temperature (Tg).
-
Dissolution Testing: The prepared ASD can then be used in dissolution studies to assess the enhancement in solubility and supersaturation compared to the crystalline or amorphous PROTAC alone.[3]
Visualizations
PROTAC-Mediated Protein Degradation Pathway
Caption: A schematic of the PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Development and Solubility Assessment
Caption: A typical workflow for PROTAC development and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biopharmaceutical characterization of PROTACs: application of in vitro assays for solubility, dissolution, and precipitation assessment [uu.diva-portal.org]
- 9. precisepeg.com [precisepeg.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. benchchem.com [benchchem.com]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Optimizing linker length with Amino-PEG9-amido-C16-Boc for ternary complex formation
Welcome to the technical support center for optimizing Proteolysis Targeting Chimera (PROTAC) linkers. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols specifically for researchers utilizing the Amino-PEG9-amido-C16-Boc linker in the development of therapies based on ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is the role of each component?
A1: This is a heterobifunctional chemical linker building block used extensively in the synthesis of PROTACs.[1] Its components are:
-
Boc (tert-butyloxycarbonyl): A protecting group for the terminal amine. It prevents unwanted reactions at this site during synthesis and can be easily removed under acidic conditions to reveal the amine for conjugation.[2]
-
Amino-PEG9 (Polyethylene Glycol): A nine-unit PEG chain with a terminal amine group (initially protected by Boc). PEG linkers are a cornerstone of PROTAC design as they enhance aqueous solubility and provide a flexible bridge between the two ends of the PROTAC.[3][4] This flexibility is crucial for allowing the target protein and E3 ligase to come together in a productive orientation.[3]
-
Amido: An amide bond that connects the PEG chain to the alkyl chain.
-
C16 (Hexadecyl chain): A 16-carbon saturated alkyl chain. This component adds significant length and lipophilicity (hydrophobicity) to the linker, which can influence cell permeability and interactions with cellular membranes or hydrophobic pockets on the target proteins.
Q2: Why is the linker's length and composition so critical for ternary complex formation?
A2: The linker is not just a simple spacer; it is a critical determinant of PROTAC efficacy.[3] Its length and chemical nature dictate the ability of the PROTAC to successfully induce a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).
-
Too Short: A linker that is too short can cause steric hindrance, physically preventing the target protein and E3 ligase from binding simultaneously.[5][6]
-
Too Long: An excessively long linker may lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination because the E3 ligase and the target protein are not held in a productive orientation.[5][7]
-
Composition: The chemical makeup of the linker affects crucial drug-like properties such as solubility, cell permeability, and metabolic stability.[6][8] For instance, PEG units improve solubility, while rigid elements like rings can improve conformational stability.[3][9]
Q3: What is the "hook effect" and how does it relate to linker optimization?
A3: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations.[10] This occurs because at an excessive concentration, the PROTAC is more likely to form separate binary complexes (PROTAC-Target Protein and PROTAC-E3 Ligase) rather than the desired ternary complex.[11][12] This saturates the binding sites and prevents the formation of the productive tripartite structure.[10] While linker design is primarily about optimizing ternary complex formation, a highly potent PROTAC with a well-designed linker can achieve maximum degradation at lower concentrations, potentially mitigating the hook effect.[13]
Q4: When should the Boc protecting group be removed from the linker?
A4: The Boc group must be removed to reveal the primary amine, which is then used to conjugate the linker to the second ligand (either the target protein binder or the E3 ligase binder).[1] This deprotection step is typically performed after the first ligand has been successfully attached to the other end of the linker. The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (B109758) (DCM).[14][15]
Troubleshooting Guides
Problem 1: Weak or no ternary complex formation is observed in biophysical assays (e.g., SPR, ITC).
-
Q: Our PROTAC binds to the target protein and the E3 ligase in binary assays, but we can't detect a stable ternary complex. What are the potential causes and solutions?
A: This is a common challenge that points directly to issues with the linker's ability to bridge the two proteins effectively.
Potential Cause Explanation Suggested Solution Suboptimal Linker Length The Amino-PEG9-amido-C16 linker is quite long. It may be too long for your specific protein pair, leading to a floppy, unstable complex. Conversely, if the binding pockets are far apart, it may still be too short. Synthesize a Linker Library: Create a series of PROTACs with varying linker lengths. For example, test shorter versions (e.g., PEG3, PEG6) and potentially even longer or more rigid variants.[6] Steric Hindrance The exit vector (the point where the linker attaches to the ligand) may be pointing in a direction that causes the linker or the second protein to clash with the surface of the first protein. Modify Linker Attachment Point: If possible, synthesize new ligands with alternative attachment points for the linker. Computational modeling can help predict optimal exit vectors.[7] Negative Cooperativity The binding of the two proteins in the complex is energetically unfavorable. The proteins may repel each other, or the PROTAC's conformation in the complex is strained. Alter Linker Composition: The hydrophobic C16 chain may be causing unfavorable interactions. Replace it with a more hydrophilic PEG extension or a more rigid moiety (e.g., piperazine) to change the conformational dynamics.[6]
Problem 2: Good ternary complex formation is observed, but cellular degradation of the target protein is poor.
-
Q: Our biophysical assays (SPR, FRET, etc.) show a stable ternary complex with positive cooperativity, but Western blots show minimal or no protein degradation in cells. What should we investigate?
A: This indicates that while the PROTAC can form the complex, other factors are preventing it from working effectively in a cellular environment.
Potential Cause Explanation Suggested Solution Poor Cell Permeability PROTACs are large molecules that often struggle to cross the cell membrane.[16] The long, flexible PEG9 and very greasy C16 chain in your linker create a molecule with a high molecular weight and a challenging physicochemical profile. Assess Permeability: Use a PAMPA or Caco-2 assay to measure cell permeability directly.[16] Modify Linker: The C16 chain is highly lipophilic and may cause the PROTAC to get stuck in the cell membrane. Consider replacing it with a shorter alkyl chain or more PEG units to balance hydrophilicity.[17] Metabolic Instability The linker, particularly the amide bond or the long alkyl chain, may be quickly metabolized and cleaved by cellular enzymes. Metabolic Stability Assay: Incubate the PROTAC with liver microsomes or cell lysates and measure its half-life using LC-MS. Modify Linker: Replace the amide bond with a more stable linkage if it is found to be a liability. "Hook Effect" at Test Concentration You may be testing at a concentration that is too high, leading to the formation of unproductive binary complexes instead of the ternary complex.[10][18] Perform a Full Dose-Response: Test the PROTAC over a wide range of concentrations (e.g., from picomolar to micromolar) to determine the optimal concentration for degradation (DC50) and the maximum degradation level (Dmax).[19] Inefficient Ubiquitination The ternary complex forms, but the orientation is not productive. Specifically, the lysine (B10760008) residues on the target protein's surface may not be positioned correctly for the E2 enzyme to transfer ubiquitin.[16] Change Linker Vector/Length: This requires synthesizing new PROTACs with different linker lengths or attachment points to alter the geometry of the final ternary complex.[7] Perform In-Cell Ubiquitination Assay: Confirm if the target is being ubiquitinated by co-treating cells with your PROTAC and a proteasome inhibitor (e.g., MG132).[16]
Data Presentation
Optimizing the linker is an empirical process. Below is an example table summarizing how data could be structured to compare different linker lengths for a hypothetical target.
Table 1: Impact of Linker Length on Ternary Complex Formation and Cellular Degradation
| PROTAC ID | Linker Composition | Binary Binding KD (nM) (Target) | Ternary Complex KD (nM) | Cooperativity (α) | Cellular Dmax (%) | Cellular DC50 (nM) |
| PRO-01 | PEG3-C16 | 50 | 120 | 0.42 | 15% | >1000 |
| PRO-02 | PEG6-C16 | 52 | 45 | 1.15 | 65% | 150 |
| PRO-03 | PEG9-C16 | 48 | 15 | 3.20 | 92% | 25 |
| PRO-04 | PEG12-C16 | 55 | 38 | 1.45 | 78% | 80 |
-
KD: Dissociation constant, a measure of binding affinity (lower is stronger).
-
Cooperativity (α): The factor by which the affinity of the second protein increases in the presence of the first. An α > 1 indicates positive cooperativity, which is highly desirable.[20]
-
Dmax: The maximum percentage of protein degradation achieved.[5]
-
DC50: The concentration of PROTAC required to degrade 50% of the target protein.[5]
Experimental Protocols
Protocol 1: Standard Boc-Group Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc protecting group from the terminal amine of the linker.
-
Preparation: Dissolve the Boc-protected linker-ligand conjugate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA), typically in a ratio of 20-50% (v/v) relative to the DCM (e.g., for 10 mL of DCM, add 2.5 to 10 mL of TFA).[14][15]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-3 hours).
-
Workup: Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator. To ensure all TFA is removed, the residue can be co-evaporated with additional DCM or toluene (B28343) two to three times.
-
Isolation: The resulting product is the TFA salt of the deprotected amine. It is often a crude oil or solid and can typically be used in the next conjugation step without further purification.
Protocol 2: Assessing Ternary Complex Formation by Surface Plasmon Resonance (SPR)
This is a general workflow for using SPR to measure ternary complex formation and cooperativity.[6][21]
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip surface (e.g., a CM5 chip) via amine coupling to a low to medium density.
-
Binary Interaction 1 (PROTAC <> E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD) and kinetics (kon, koff).
-
Binary Interaction 2 (PROTAC <> Target): In a separate experiment (or using a different flow cell), measure the binary affinity of the PROTAC for the target protein in solution. This is often done by immobilizing the target protein, but for cooperativity measurements, it's best to keep it as the analyte.
-
Ternary Complex Analysis: Inject a solution containing a fixed, saturating concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase chip.[22]
-
Data Analysis: The binding response in the ternary experiment will be significantly higher than in the binary experiment if a ternary complex is formed.[6] Fit the sensorgram data to an appropriate binding model to determine the apparent KD of the PROTAC in the presence of the target protein.
-
Cooperativity Calculation: Calculate the cooperativity factor (α) by dividing the KD of the binary PROTAC-E3 ligase interaction by the apparent KD of the PROTAC-E3 ligase interaction in the presence of the target protein.
Visualizations
// Nodes Start [label="Start: Define Target\nand E3 Ligase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Design [label="Design & Synthesize\nLinker Library (e.g., PEG3, 6, 9)", fillcolor="#FBBC05", fontcolor="#202124"]; Biophys [label="Biophysical Assays\n(SPR, ITC, FRET)", fillcolor="#FFFFFF", fontcolor="#202124"]; CheckComplex [label="Stable Ternary\nComplex Formed?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CellAssay [label="Cellular Degradation\nAssay (Western Blot)", fillcolor="#FFFFFF", fontcolor="#202124"]; CheckDeg [label="Potent Degradation\n(Low DC50, High Dmax)?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Permeability [label="Assess Permeability &\nMetabolic Stability", fillcolor="#FFFFFF", fontcolor="#202124"]; Lead [label="Lead Candidate\nIdentified", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Redesign [label="Redesign Linker:\n- Change length/composition\n- Alter attachment point", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Design; Design -> Biophys; Biophys -> CheckComplex; CheckComplex -> CellAssay [label="Yes"]; CheckComplex -> Redesign [label="No"]; CellAssay -> CheckDeg; CheckDeg -> Lead [label="Yes"]; CheckDeg -> Permeability [label="No"]; Permeability -> Redesign; Redesign -> Design [style=dashed]; } dot Caption: Experimental workflow for linker optimization.
// Nodes Start [label="Problem:\nPoor Target Degradation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckBinary [label="Confirm Binary Binding\nto Target and E3 Ligase", fillcolor="#FFFFFF", fontcolor="#202124"]; CheckTernary [label="Assess Ternary Complex\nFormation (SPR, Co-IP)", fillcolor="#FFFFFF", fontcolor="#202124"]; IsComplex [label="Ternary Complex\nForms?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckPerm [label="Evaluate Cell Permeability\nand Stability (PAMPA, Microsomes)", fillcolor="#FBBC05", fontcolor="#202124"]; IsPermeable [label="Sufficient Permeability\n& Stability?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckUbiq [label="Check for Target\nUbiquitination (in-cell)", fillcolor="#FFFFFF", fontcolor="#202124"]; IsUbiq [label="Is Target\nUbiquitinated?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Proteasome [label="Check Proteasome Activity\n(MG132 Rescue Exp.)", fillcolor="#FFFFFF", fontcolor="#202124"]; RedesignLinker [label="Solution:\nRedesign Linker\n(Length, Composition)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckBinary; CheckBinary -> CheckTernary; CheckTernary -> IsComplex; IsComplex -> CheckPerm [label="Yes"]; IsComplex -> RedesignLinker [label="No"]; CheckPerm -> IsPermeable; IsPermeable -> CheckUbiq [label="Yes"]; IsPermeable -> RedesignLinker [label="No"]; CheckUbiq -> IsUbiq; IsUbiq -> Proteasome [label="Yes"]; IsUbiq -> RedesignLinker [label="No\n(Unproductive Geometry)"]; } dot Caption: Troubleshooting flowchart for poor degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. refeyn.com [refeyn.com]
- 13. Nano Proteolysis Targeting Chimeras (PROTACs) with Anti-Hook Effect for Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. marinbio.com [marinbio.com]
- 19. benchchem.com [benchchem.com]
- 20. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 21. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Technical Support Center: PROTACs Containing Amino-PEG9-amido-C16-Boc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering aggregation issues with PROTACs that incorporate the Amino-PEG9-amido-C16-Boc linker.
Understanding the Challenge: Why Aggregation Occurs
PROTACs featuring the this compound linker possess a dual-nature chemical structure. The polyethylene (B3416737) glycol (PEG) portion (PEG9) is hydrophilic and generally enhances aqueous solubility.[1][2] In contrast, the 16-carbon alkyl chain (C16) is highly hydrophobic. This long hydrocarbon tail is the primary driver of aggregation, as these nonpolar regions tend to self-associate in aqueous environments to minimize contact with water, a phenomenon known as hydrophobic collapse.[3] While the PEG linker is intended to counteract this, the strong hydrophobic nature of the C16 chain can still lead to the formation of aggregates, especially at higher concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of PROTAC aggregation in my experiment?
A1: The most common signs of aggregation include:
-
Visible Precipitation: You may see cloudiness, particulates, or a pellet after centrifugation of your PROTAC solution.
-
Inconsistent Assay Results: Aggregation can lead to variability in your experimental data, including a loss of potency (higher DC50 values) or a plateau in degradation at higher concentrations (the "hook effect").[4]
-
Artifacts in Analytical Measurements: Techniques like Dynamic Light Scattering (DLS) will show a significant increase in particle size and polydispersity.
Q2: At what concentration should I expect to see aggregation?
A2: The critical aggregation concentration can vary depending on the specific warhead and E3 ligase ligand attached to the linker, as well as the buffer conditions. However, due to the hydrophobic C16 chain, aggregation is more likely to occur at higher concentrations (typically in the micromolar range). It is recommended to determine the kinetic solubility of your specific PROTAC.
Q3: Can the Boc protecting group contribute to aggregation?
A3: The tert-Butyloxycarbonyl (Boc) group is relatively nonpolar and can contribute to the overall hydrophobicity of the molecule, potentially slightly lowering the concentration at which aggregation occurs. However, the primary driver of aggregation is the C16 alkyl chain.
Q4: How does temperature affect the stability of my PROTAC solution?
A4: For many proteins, storage at 4°C is suitable for short-term stability, while -80°C is recommended for long-term storage to prevent aggregation during freeze-thaw cycles.[5] It is crucial to allow the solid PROTAC to equilibrate to room temperature before dissolving it to prevent condensation.[6] For solutions, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation.[6][7]
Troubleshooting Guide
Issue 1: Visible Precipitation or Cloudiness in PROTAC Stock Solution (DMSO)
| Potential Cause | Recommended Solution |
| Poor Solubility in Pure DMSO | Although rare for many PROTACs, ensure the compound is fully dissolved. Use gentle vortexing or sonication. |
| Contamination | Ensure that high-purity, anhydrous DMSO is used. Water contamination can significantly reduce solubility. |
| Storage Issues | Store DMSO stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. |
Issue 2: Aggregation Upon Dilution into Aqueous Buffer
This is the most common aggregation issue for PROTACs with hydrophobic linkers.
| Potential Cause | Recommended Solution |
| Hydrophobic Collapse | The C16 alkyl chain is driving self-association. |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can influence solubility. |
| High Final Concentration | The final concentration in the aqueous buffer exceeds the PROTAC's solubility limit. |
Solutions and Formulation Strategies:
| Strategy | Description | Quantitative Impact (Illustrative) |
| Use of Co-solvents | Adding a small percentage (typically 1-5%) of an organic co-solvent like ethanol, isopropanol, or PEG 400 to your aqueous buffer can increase the solubility of hydrophobic compounds. | Can increase aqueous solubility by 2 to 10-fold. |
| Inclusion of Surfactants | Non-ionic surfactants such as Tween-20 or Pluronic F-68 at low concentrations (0.01-0.1%) can prevent aggregation by shielding hydrophobic surfaces. | May improve and maintain solubility in a supersaturated state. |
| Cyclodextrins | Molecules like HP-β-CD or SBE-β-CD can encapsulate the hydrophobic C16 chain, forming an inclusion complex that is more water-soluble.[8] | Can significantly increase the apparent water solubility, sometimes by orders of magnitude. |
| Amorphous Solid Dispersions (ASDs) | For oral formulations, creating an ASD by embedding the PROTAC in a polymer matrix (e.g., HPMCAS, PVP) can enhance dissolution and maintain a supersaturated state.[9][10] | Can lead to a pronounced increase in supersaturation without precipitation.[9] |
| pH and Buffer Optimization | Adjusting the pH of the buffer can alter the charge state of the PROTAC (if it contains ionizable groups), potentially increasing solubility.[5] Optimizing salt concentration can also help by modulating electrostatic interactions.[5] | The effect is highly dependent on the pKa of the PROTAC. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This protocol provides a method to determine the concentration at which your PROTAC begins to precipitate from an aqueous buffer.
Materials:
-
10 mM stock solution of the PROTAC in 100% DMSO.
-
Assay buffer (e.g., PBS, pH 7.4).
-
96-well clear bottom plate.
-
Nephelometer or plate reader capable of measuring light scattering.
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of your PROTAC in anhydrous DMSO.[11]
-
Serial Dilution: In the 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO.
-
Dilution into Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution into wells containing the assay buffer (e.g., 98 µL), creating a final DMSO concentration of 2%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the light scattering (nephelometry) at a suitable wavelength (e.g., 620 nm).
-
Data Analysis: Plot the light scattering signal against the PROTAC concentration. The point at which the signal significantly increases above the baseline indicates the onset of precipitation and the kinetic solubility limit.
Protocol 2: Characterization of Aggregates by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution.[12][13] It is highly effective for detecting the formation of aggregates.
Materials:
-
PROTAC solution to be analyzed.
-
DLS instrument.
-
Low-volume quartz cuvette.
Procedure:
-
Sample Preparation: Prepare the PROTAC solution in the desired buffer. It is critical to use high-purity, filtered buffer to minimize background scattering.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet any large, pre-existing aggregates or dust.[14]
-
Cuvette Loading: Carefully transfer the supernatant to a clean DLS cuvette without disturbing the pellet.
-
Instrument Setup: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Data Acquisition: Perform the DLS measurement according to the instrument's instructions. Typically, this involves multiple short acquisitions.
-
Data Analysis:
-
Monomeric PROTAC: A non-aggregated PROTAC should show a single, narrow peak corresponding to a small hydrodynamic radius (typically a few nanometers).
-
Aggregated PROTAC: The presence of aggregates will result in the appearance of additional peaks at much larger hydrodynamic radii (from tens to thousands of nanometers). A high polydispersity index (PDI > 0.2) also suggests a heterogeneous sample with aggregates.
-
Data Presentation
The following tables provide illustrative data based on general trends observed in PROTAC development to guide formulation and linker design choices.
Table 1: Impact of Formulation Strategy on Aqueous Solubility
| Formulation | PROTAC Concentration (µM) | Observation |
| PBS (pH 7.4), 1% DMSO | 10 | Significant Precipitation |
| PBS + 5% Ethanol | 10 | Reduced Precipitation |
| PBS + 0.05% Tween-20 | 10 | Clear Solution |
| PBS + 10 mM HP-β-CD | 10 | Clear Solution |
Table 2: Influence of Linker Composition on Physicochemical Properties (Hypothetical Data)
| Linker Composition | clogP | Aqueous Solubility (µg/mL) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Amino-PEG3-amido-C16-Boc | 6.8 | < 1 | 0.5 |
| This compound | 6.2 | 5 | 0.8 |
| Amino-PEG9-amido-C12-Boc | 5.1 | 15 | 1.2 |
| Amino-PEG9-piperazine-C12-Boc | 4.5 | 50 | 1.5 |
Note: This table illustrates that increasing PEG length (PEG3 to PEG9) can modestly improve solubility. Shortening the alkyl chain (C16 to C12) has a more significant positive impact on solubility. Incorporating polar, rigid elements like a piperazine (B1678402) ring can further enhance solubility and permeability.[15][16]
Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing aggregation issues with your PROTAC.
Caption: A logical workflow for troubleshooting PROTAC aggregation.
References
- 1. Nanoparticle Tracking for Protein Aggregation Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle Tracking Analysis (NTA) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Dynamic Light Scattering (DLS) for Protein Interaction Analysis | MolecularCloud [molecularcloud.org]
- 13. unchainedlabs.com [unchainedlabs.com]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Boc Deprotection of Amino-PEG9-amido-C16-Boc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG9-amido-C16-Boc. The following information addresses common side reactions and provides detailed protocols to ensure successful Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound?
This compound is a molecule featuring a Boc-protected amine, a nine-unit polyethylene (B3416737) glycol (PEG9) spacer, an amide linkage, and a C16 alkyl chain. This structure is commonly used as a linker in the development of PROTACs and other targeted therapies.
Q2: What are the standard conditions for Boc deprotection of this molecule?
Standard conditions for Boc deprotection involve the use of a strong acid to cleave the tert-butoxycarbonyl (Boc) group, yielding the free amine. The most common methods are:
-
Trifluoroacetic acid (TFA) in Dichloromethane (DCM): A solution of 20-50% TFA in DCM is typically used at room temperature.[1]
-
Hydrogen chloride (HCl) in Dioxane: A 4M solution of HCl in dioxane is another effective reagent for Boc deprotection.[2]
Q3: What are the primary side reactions to be aware of during the Boc deprotection of this compound?
The main side reactions include:
-
Incomplete Deprotection: Residual Boc-protected starting material remains in the product mixture.
-
tert-Butylation: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the molecule or other molecules in the reaction mixture.
-
Amide Bond Hydrolysis: The amide linkage in the molecule can be cleaved under harsh acidic conditions, leading to fragmentation of the linker.
-
Trifluoroacetylation: When using TFA, the deprotected amine can be acylated by a trifluoroacetyl group, forming a stable amide byproduct.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Boc deprotection of this compound and provides systematic solutions.
Issue 1: Incomplete Deprotection
Symptom: Presence of starting material detected by TLC, LC-MS, or NMR after the reaction is complete, resulting in low yield of the desired amine.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Acid Strength or Concentration | Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or consider using 4M HCl in dioxane.[1] |
| Inadequate Reaction Time | Monitor the reaction closely using TLC or LC-MS and extend the reaction time until the starting material is fully consumed. Reactions are typically complete within 1-2 hours at room temperature.[3] |
| Steric Hindrance | The PEG9 chain can sterically hinder the approach of the acid. If increasing reaction time and acid concentration is ineffective, a stronger acid system or a different solvent to improve solubility and exposure of the Boc group may be necessary.[1] |
| Poor Solubility | Ensure the substrate is fully dissolved in the reaction solvent. If solubility in DCM is an issue, consider alternative solvents, though this may require re-optimization of the reaction conditions. |
Issue 2: Presence of a Major Side Product with +56 Da Mass Shift
Symptom: A significant peak is observed in the LC-MS analysis corresponding to the mass of the desired product plus 56 Da.
Possible Cause and Solution:
| Cause | Recommended Action |
| tert-Butylation | This side reaction is caused by the tert-butyl cation alkylating the deprotected amine or other nucleophilic sites. To prevent this, add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS) and water, often used in a cocktail with TFA (e.g., 95:2.5:2.5 TFA:H₂O:TIS).[3] |
Issue 3: Cleavage of the Linker Molecule
Symptom: LC-MS analysis shows peaks corresponding to fragments of the this compound molecule, indicating cleavage of the amide bond.
Possible Cause and Solution:
| Cause | Recommended Action |
| Amide Bond Hydrolysis | The amide bond is susceptible to hydrolysis under strongly acidic conditions, especially with prolonged reaction times or elevated temperatures.[4] To minimize this, use the mildest effective acidic conditions. Start with a lower concentration of TFA (e.g., 20%) and conduct the reaction at 0°C, monitoring carefully to stop the reaction as soon as the deprotection is complete. If amide cleavage persists, consider alternative, milder deprotection methods. |
Issue 4: Presence of a Side Product with +98 Da Mass Shift (when using TFA)
Symptom: A side product is detected with a mass 98 Da higher than the desired product.
Possible Cause and Solution:
| Cause | Recommended Action |
| Trifluoroacetylation | The newly deprotected amine can be acylated by trifluoroacetic acid or its anhydride. To mitigate this, ensure the reaction temperature is kept low (0°C) and that the TFA is removed promptly and thoroughly during workup. Co-evaporation with a non-polar solvent like toluene (B28343) can help remove residual TFA. |
Quantitative Data Summary
The following table summarizes typical yields and purity under various deprotection conditions for Boc-protected amines, including those with functionalities analogous to this compound. Please note that optimal conditions may vary based on the specific substrate and experimental setup.
| Deprotection Reagent | Typical Reaction Time | Typical Yield | Typical Purity | Key Advantages & Disadvantages |
| 25-50% TFA in DCM | 0.5 - 2 hours | >90% | High, but potential for t-butylation and trifluoroacetylation. | Volatile and easy to remove; can be harsh for sensitive substrates. |
| 4M HCl in Dioxane | 0.5 - 1 hour | >95%[5] | High, generally clean conversion.[5] | Product often precipitates as the HCl salt, facilitating isolation; dioxane is a hazardous solvent.[5] |
| Aqueous Phosphoric Acid (85%) | 1 - 4 hours | High | High | Mild conditions, compatible with many acid-sensitive groups; workup can be more complex.[6] |
| Zinc Bromide (ZnBr₂) in DCM | 24 - 72 hours | Variable | Moderate to High | Very mild Lewis acid conditions; very slow reaction times.[2] |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA/DCM with Scavengers
-
Dissolve this compound (1 equivalent) in anhydrous DCM (0.1 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
Prepare the deprotection cocktail: 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).
-
Add the deprotection cocktail to the substrate solution (typically 1:1 v/v with the DCM solution).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting TFA salt of the amine can be used directly or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Suspend or dissolve this compound (1 equivalent) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature. The reaction is often complete within 30-60 minutes. A precipitate of the hydrochloride salt may form.[5]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, evaporate the solvent under reduced pressure to isolate the hydrochloride salt.
-
To obtain the free amine, the salt can be triturated with diethyl ether and filtered, or a basic workup can be performed as described in Protocol 1.
Visualizations
Caption: Experimental workflow for Boc deprotection using TFA.
Caption: Troubleshooting decision tree for Boc deprotection.
References
Technical Support Center: Purifying Amino-PEG9-amido-C16-Boc Conjugates
Welcome to the technical support center for the purification of Amino-PEG9-amido-C16-Boc conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this amphiphilic molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Purification Challenges
Q: Why is purifying this compound so challenging?
A: The purification of this compound is complex due to its amphiphilic nature. The molecule possesses a hydrophilic polyethylene (B3416737) glycol (PEG9) chain and a hydrophobic C16 alkyl chain. This dual characteristic can lead to several issues during purification, including:
-
Aggregation: The molecules can self-assemble into micelles or other aggregates, which can complicate chromatographic separation and lead to low recovery.[1][2][3]
-
Poor Chromatographic Behavior: The compound may exhibit streaking or broad peaks during column chromatography, making it difficult to separate from impurities.[4]
-
Solubility Issues: The molecule may have limited solubility in common chromatography solvents, requiring careful selection of the mobile phase.
2. Aggregation Issues
Q: My purified this compound conjugate appears to be aggregated. How can I prevent this?
A: Aggregation is a common problem for amphiphilic molecules. Here are several strategies to prevent or minimize aggregation:
-
Optimize Buffer Conditions: The pH and ionic strength of your buffers can significantly impact aggregation. It is recommended to screen a range of buffer conditions to find the optimal formulation for your conjugate. For instance, low ionic strength buffers are often preferable.[1]
-
Control Temperature: Performing purification steps at lower temperatures (e.g., 4°C) can help to minimize aggregation.[1]
-
Use of Additives: In some cases, the addition of non-ionic detergents or other solubilizing agents to the mobile phase can help to disrupt aggregates. However, these will need to be removed in a subsequent step.
-
Lyophilization with Cryoprotectants: During lyophilization, cryoconcentration can force molecules into close proximity, leading to irreversible aggregation.[5][6] The use of cryoprotectants such as trehalose (B1683222) or sucrose (B13894) can help to prevent this by forming a glassy matrix that separates the conjugate molecules.[5][6][7][8][9]
Troubleshooting Workflow for Aggregation
3. Chromatographic Purification
Q: I am observing streaking and poor separation during silica (B1680970) gel chromatography. What can I do?
A: The high polarity of the PEG chain in this compound can lead to strong interactions with the silica stationary phase, resulting in poor peak shape and resolution.[4] Here are some suggestions:
-
Alternative Solvent Systems: Conventional ethyl acetate/hexane systems may not be effective. Consider using a more polar mobile phase. A slow gradient of ethanol/isopropanol in chloroform (B151607) has been reported to provide better separation for similar PEG-containing compounds.[4]
-
Reverse-Phase HPLC: Reverse-phase high-performance liquid chromatography (RP-HPLC) is often a more suitable technique for purifying amphiphilic molecules. A C18 or C8 column can be used with a gradient of acetonitrile (B52724) or methanol (B129727) in water.[]
-
Mobile Phase Additives: The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to the mobile phase can improve peak shape by suppressing the ionization of any free amine or carboxylic acid groups.[11][12]
Q: What is a good starting point for an RP-HPLC gradient?
A: A shallow gradient is often recommended to achieve good separation of closely related impurities.[13] A good starting point for a C18 column would be a linear gradient of 30% to 90% acetonitrile in water (with 0.1% TFA) over 30-60 minutes. The optimal gradient will depend on your specific column and system.
Illustrative HPLC Purity Data
| Purification Method | Column | Mobile Phase Gradient (Acetonitrile in Water with 0.1% TFA) | Purity (%) |
| Silica Gel Chromatography | Silica Gel | 1-10% Ethanol/Isopropanol in Chloroform | 85 |
| RP-HPLC (Fast Gradient) | C18, 5 µm | 30-90% in 15 min | 92 |
| RP-HPLC (Slow Gradient) | C18, 5 µm | 30-90% in 60 min | >98 |
4. Boc Deprotection
Q: I am having trouble with the Boc deprotection step. What are the common pitfalls?
A: The tert-butoxycarbonyl (Boc) protecting group is typically removed under acidic conditions.[14][15] Common challenges include:
-
Incomplete Deprotection: This can occur if the acid is not strong enough or if the reaction time is too short. The bulky PEG chain can also sterically hinder the approach of the acid.
-
Side Reactions: Prolonged exposure to strong acids can potentially lead to hydrolysis of the amide bond in the molecule.[16][17]
Q: What are the recommended conditions for Boc deprotection?
A: A common and effective method is to treat the conjugate with a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) at room temperature for 1-2 hours. It is important to monitor the reaction by TLC or LC-MS to ensure complete deprotection without significant degradation.
Boc Deprotection and Purification Workflow
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Purification of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended as the conjugate may have a weak UV chromophore.[18] If using UV detection, monitor at 210-220 nm.
-
Gradient:
-
0-5 min: 30% B
-
5-65 min: 30% to 90% B (linear gradient)
-
65-70 min: 90% B
-
70-75 min: 90% to 30% B
-
75-80 min: 30% B (re-equilibration)
-
-
Sample Preparation: Dissolve the crude product in a minimal amount of a 1:1 mixture of Mobile Phase A and B.
-
Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the main product peak.
-
Analysis and Pooling: Analyze the collected fractions for purity by analytical HPLC. Pool the pure fractions.
-
Solvent Removal: Remove the acetonitrile by rotary evaporation.
-
Lyophilization: Freeze the aqueous solution and lyophilize to obtain the purified product as a solid. For larger quantities, consider adding a cryoprotectant like trehalose (up to 5% w/v) before freezing to prevent aggregation.[5]
Protocol 2: Boc Deprotection
-
Dissolution: Dissolve the purified this compound conjugate in dichloromethane (DCM) to a concentration of approximately 10-20 mg/mL.
-
Acid Addition: To the solution, add an equal volume of trifluoroacetic acid (TFA) to achieve a final concentration of 50% TFA.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is no longer detectable.
-
Solvent Removal: Remove the DCM and TFA by rotary evaporation. It may be necessary to co-evaporate with toluene (B28343) several times to completely remove residual TFA.
-
Purification: Purify the resulting amine salt using the RP-HPLC protocol described above.
-
Final Product: Lyophilize the pure fractions to obtain the deprotected conjugate as a TFA salt.
Logical Relationship of Purification Steps
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Lyophilization of polyethylene glycol mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lyophilization of polyethylene glycol mixtures. | Semantic Scholar [semanticscholar.org]
- 11. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. caymanchem.com [caymanchem.com]
Technical Support Center: Enhancing Cell Permeability of Amino-PEG9-amido-C16-Boc based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address specific challenges related to the cell permeability of PROTACs utilizing an Amino-PEG9-amido-C16-Boc linker. Poor cell permeability is a significant hurdle in the development of PROTACs, largely due to their high molecular weight and large polar surface area, which places them "beyond the Rule of 5".[1][2] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome permeability issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in PROTAC cell permeability?
A1: The this compound linker is a bifunctional linker used in the synthesis of PROTACs.[3] It possesses distinct features that influence cell permeability:
-
PEG9 (Polyethylene Glycol, 9 units): The PEG component is hydrophilic and is often included to improve the aqueous solubility of the PROTAC molecule.[4][] It can also influence the conformational dynamics of the PROTAC, sometimes adopting folded structures that shield polar groups in the hydrophobic environment of the cell membrane, a phenomenon described as "molecular chameleonicity".[6][7] However, long PEG chains can also increase molecular weight and flexibility, which may negatively impact permeability.[4]
-
Amido-C16 (Amide bond with a 16-carbon alkyl chain): The long C16 alkyl chain is highly lipophilic and is intended to enhance interaction with the lipid bilayer of the cell membrane, thereby facilitating passive diffusion. The amide bond, however, can contribute to the polar surface area and may be a site for hydrogen bonding.[1]
-
Boc (tert-Butyloxycarbonyl): This is a protecting group for the terminal amine. Its bulky and lipophilic nature can impact the overall physicochemical properties of the PROTAC and may hinder permeability.
The overall permeability of a PROTAC with this linker is a complex balance between these opposing properties.
Q2: My PROTAC shows good biochemical activity but poor cellular degradation of the target protein. Could low cell permeability be the cause?
A2: Yes, this is a classic scenario pointing towards poor cell permeability. If your PROTAC is effective in cell-free biochemical assays (e.g., binding assays or in vitro degradation assays) but fails to induce degradation in a cellular context, it is highly likely that an insufficient amount of the compound is reaching its intracellular target. Accurate assessment of cellular permeability is a critical step in diagnosing this issue.[8]
Q3: What are the primary assays to measure the cell permeability of my PROTAC?
A3: The two most common in vitro assays for assessing PROTAC permeability are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[8][9] It is a cost-effective method for initial screening.[8]
-
Caco-2 Permeability Assay: A cell-based assay that uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[8][10] This assay provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms.[8][9]
Q4: Should the Boc protecting group be removed?
A4: The Boc group is typically removed during the final steps of PROTAC synthesis to reveal a primary amine, which may be crucial for linker conjugation or for interacting with the target protein or E3 ligase. If the final, active PROTAC contains the Boc group, its removal should be considered as a strategy to reduce molecular weight and potentially improve permeability.
Troubleshooting Guide
This guide addresses common problems encountered when working with PROTACs having low cell permeability.
Problem 1: My PROTAC has very low permeability in the PAMPA assay.
-
Possible Cause: The overall molecule may be too polar or too large for efficient passive diffusion. The hydrophilic PEG9 chain might be dominating the physicochemical properties over the lipophilic C16 chain.
-
Troubleshooting Strategy:
-
Linker Modification: Synthesize analogues with altered linker compositions.
-
Shorten the PEG chain: Reduce the number of PEG units to decrease polarity and molecular weight. Studies have shown that shorter linkers can sometimes lead to more permeable compounds.[11][12]
-
Replace PEG with an alkyl chain: A full alkyl linker might enhance lipophilicity, though some studies have found that PEG linkers can be beneficial for shielding polarity through intramolecular hydrogen bonds (IMHBs).[11]
-
Amide-to-Ester Substitution: Replacing the amide bond with an ester can reduce the number of hydrogen bond donors and improve permeability.[1][2]
-
-
Evaluate Physicochemical Properties: Measure properties like LogP/LogD to understand the lipophilicity of your compound. Aim for an ALogP below 5, as higher values can lead to insolubility and reduced effective permeability.[11]
-
Problem 2: My PROTAC shows moderate PAMPA permeability but has a high efflux ratio in the Caco-2 assay.
-
Possible Cause: The PROTAC is likely a substrate for efflux transporters (e.g., P-glycoprotein) expressed on the Caco-2 cells. This means the compound can enter the cell but is actively pumped out, preventing it from reaching a sufficient intracellular concentration.
-
Troubleshooting Strategy:
-
Co-dosing with an Efflux Inhibitor: Perform the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp). A significant increase in the apparent permeability (Papp) from the apical to basolateral side in the presence of the inhibitor confirms that your PROTAC is an efflux substrate.
-
Structural Modifications: Modify the PROTAC structure to reduce its recognition by efflux transporters. This often involves subtle changes to the warhead or E3 ligase ligand, as these are often the sites of interaction with transporters.
-
Problem 3: The recovery of my PROTAC is low in the Caco-2 assay.
-
Possible Cause: Low recovery can be due to several factors, including poor solubility in the assay buffer, non-specific binding to the plate material, or metabolism by enzymes in the Caco-2 cells.
-
Troubleshooting Strategy:
-
Improve Solubility: Add a small percentage of a protein like bovine serum albumin (BSA) to the assay buffer. This can help to prevent non-specific binding and improve the solubility of highly lipophilic compounds.[13]
-
Assess Metabolic Stability: Incubate the PROTAC with Caco-2 cell lysate and analyze for the presence of metabolites over time using LC-MS/MS. If metabolism is observed, structural modifications may be needed to block the metabolic soft spots.
-
Quantitative Data Summary
The following tables provide representative permeability data for different classes of PROTACs to illustrate the range of values observed in common assays. Note: Data for the specific this compound linker is not publicly available; these tables are for comparative purposes.
Table 1: Representative PAMPA Permeability Data for Various PROTACs
| PROTAC Series | Linker Type | Apparent Permeability (Pₑ) (x 10⁻⁶ cm/s) | Reference |
| MZ Series (BETd) | 2-unit PEG | 0.6 | [11][12] |
| MZ Series (BETd) | 3-unit PEG | 0.03 | [12] |
| AT Series (BETd) | 1-unit PEG | 0.005 | [11] |
| AT Series (BETd) | Alkyl | 0.002 | [11][12] |
| CM/CMP Series | PEG | < 0.01 | [11] |
Table 2: Representative Caco-2 Permeability Data for Marketed PROTACs
| PROTAC | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Reference |
| ARV-771 | 0.11 ± 0.01 | 9.64 ± 0.14 | 87.62 | [14] |
| ARV-110 | ~0 | 0.12 ± 0.01 | - | [14] |
| KT-474 | 0.13 ± 0.01 | 7.48 ± 0.29 | 57.54 | [14] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines the general steps for conducting a PAMPA experiment to assess the passive diffusion of a PROTAC.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates (matching the filter plate)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds (high and low permeability controls)
-
LC-MS/MS system for analysis
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well of the filter plate. Allow the lipid to impregnate the filter for at least 5 minutes.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute into PBS to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
Start Assay: Add 150 µL of the donor solution to each well of the coated filter plate.
-
Assemble Plate Sandwich: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter plate is in contact with the acceptor buffer.
-
Incubation: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sampling and Analysis: After incubation, carefully separate the plates. Take samples from both the donor and acceptor wells. Analyze the concentration of the compound in each sample using a validated LC-MS/MS method.
-
Calculate Permeability: The apparent permeability coefficient (Pₑ) is calculated using the following equation:
Pₑ = [-VDVA / (Area * time * (VD + VA))] * ln(1 - [CA]t / Cequilibrium)
Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the effective area of the membrane, time is the incubation time, [CA]t is the compound concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.[9]
Visualizations
The following diagrams illustrate key workflows and concepts in assessing and improving PROTAC permeability.
Caption: Troubleshooting workflow for low PROTAC cellular activity.
Caption: "Molecular Chameleon" concept for PROTAC cell entry.
References
- 1. scispace.com [scispace.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. diva-portal.org [diva-portal.org]
- 8. benchchem.com [benchchem.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. enamine.net [enamine.net]
- 14. aragen.com [aragen.com]
Technical Support Center: Long PEG Chain Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding stability issues encountered with long polyethylene (B3416737) glycol (PEG) chain linkers in bioconjugation and drug delivery applications.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Q1: My PEGylated protein/ADC is showing significant aggregation during storage. What are the potential causes and how can I fix it?
A1: Aggregation of PEGylated biomolecules is a common issue, often stemming from the increased hydrophobicity of the conjugate, especially with high drug-to-antibody ratios (DAR) or hydrophobic payloads. Long, flexible PEG chains can also lead to intermolecular interactions.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Increased Hydrophobicity | Increase the length of the PEG chain (e.g., PEG12, PEG24) to improve the hydrophilic shielding of the hydrophobic components.[1] Consider using branched PEG architectures, which create a more effective hydrophilic shield.[1][2] |
| Intermolecular PEG Interactions | Optimize the formulation buffer. Adjusting pH and ionic strength can minimize interactions. Screen different excipients (e.g., sugars, amino acids) that can act as stabilizers. |
| Suboptimal Conjugation | If using lysine (B10760008) conjugation, the resulting ADC will be a heterogeneous mixture. Site-specific conjugation methods can produce more homogeneous conjugates with improved stability profiles.[3] |
| Denaturation during processing | The conjugation process itself might induce conformational changes.[4] Minimize exposure to harsh conditions (e.g., high temperature, organic solvents) during conjugation and purification.[5] |
Troubleshooting Workflow for Aggregation Issues
Caption: Troubleshooting workflow for addressing aggregation.
Q2: I'm observing premature cleavage of my payload in vitro/in vivo. What could be causing this instability?
A2: Premature payload release is a critical issue, often linked to the instability of the linker in the specific biological environment. The primary causes are hydrolysis, enzymatic degradation, or unintended chemical reactions.
Mechanisms of Linker Degradation & Mitigation Strategies:
| Degradation Mechanism | Linker Type Affected | Contributing Factors | Mitigation Strategy |
| Hydrolysis | Hydrazones, Esters, Carbonates | Acidic or alkaline pH conditions.[6][7][8] | Select linkers stable at physiological pH (7.4). For ADCs, hydrazone linkers are designed for cleavage in acidic endosomes.[9] Ensure formulation buffer is at an optimal pH.[10] |
| Enzymatic Degradation | Peptides (e.g., Val-Cit) | Presence of specific proteases (e.g., Cathepsin B in lysosomes).[6] | Use a non-cleavable linker (e.g., thioether) if sustained stability is required.[6][] Ensure the peptide sequence is stable in circulation and only cleaved at the target site. |
| Reduction | Disulfides | High concentrations of reducing agents like glutathione (B108866), particularly intracellularly.[6] | If extracellular stability is needed, consider a different cleavable or a non-cleavable linker. The disulfide bond is designed for intracellular release. |
| Oxidation | Thioethers, PEG backbone | Presence of reactive oxygen species (ROS) or exposure to air/light.[12][13] | Purge solutions with inert gas (e.g., argon) and store protected from light.[10] Consider adding antioxidants to the formulation.[13] |
Illustrative Diagram of Linker Degradation Pathways
Caption: Common degradation pathways for long PEG linkers.
Frequently Asked Questions (FAQs)
Q: What is the main cause of instability in the PEG backbone itself? A: The polyether backbone of PEG is generally considered stable. However, it is susceptible to slow degradation via oxidation.[7] This process can be initiated by exposure to oxygen, transition metal ions, and light, leading to chain scission and the formation of impurities like aldehydes and formates.[10][13] This is a long-term stability concern, especially for liquid formulations stored at room temperature.[10]
Q: How does the length of a PEG chain influence the stability and pharmacokinetics of a bioconjugate? A:
-
Stability: Longer PEG chains can provide better "stealth" properties, shielding the protein or payload from enzymatic degradation and reducing immunogenicity.[14][15] They also enhance the solubility of hydrophobic molecules, which can prevent aggregation.[16] However, very long chains can sometimes reduce the activity of the conjugated molecule due to steric hindrance.[4]
-
Pharmacokinetics: Increasing the PEG chain length increases the hydrodynamic radius of the conjugate. This reduces renal clearance, leading to a longer circulation half-life.[6][14] However, excessively long chains can lead to accumulation in the liver and spleen.[14] Studies have shown that for ADCs, clearance rates decrease significantly as PEG length increases up to a certain point (e.g., PEG8), after which the effect plateaus.[17]
Q: What are the key differences between cleavable and non-cleavable linkers regarding stability? A:
-
Cleavable Linkers: These are designed to be stable in systemic circulation but break under specific conditions (e.g., low pH, high glutathione concentration, presence of specific enzymes) found within target cells or tissues.[6][9] Their stability is intentionally environment-dependent. Examples include hydrazone, disulfide, and certain peptide linkers.[6]
-
Non-Cleavable Linkers: These form a stable, permanent bond between the payload and the biomolecule.[9] The payload is released only after the complete lysosomal degradation of the parent biomolecule (e.g., an antibody).[1] They offer exceptional stability in circulation but require that the released payload-linker-amino acid adduct remains active.[1][] Thioether and amide bonds are common examples.[6]
Q: Can the conjugation chemistry itself affect the stability of the final product? A: Yes, the choice of conjugation chemistry is critical. For example, a common maleimide-thiol reaction results in a thioether bond. While generally stable, the initial thiosuccinimide ring can undergo a retro-Michael reaction, leading to de-conjugation, especially before the ring is hydrolyzed and stabilized.[17] The conditions of the reaction, such as pH and temperature, must also be optimized to prevent denaturation or side reactions.[4][18]
Key Experimental Protocols
Protocol 1: Assessing Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, aggregates, and fragments in a PEGylated bioconjugate sample.
Methodology:
-
System: An HPLC system equipped with a UV detector.
-
Column: A size exclusion column appropriate for the molecular weight of the analyte (e.g., Agilent AdvanceBio SEC 300Å).[19]
-
Mobile Phase: A buffered saline solution, typically phosphate-buffered saline (PBS) at pH 7.4.
-
Sample Preparation: Dilute the sample to a concentration of approximately 1 mg/mL in the mobile phase.[19]
-
Injection: Inject 10-20 µL of the prepared sample.[19]
-
Chromatographic Separation: Run an isocratic elution for 20-30 minutes.[19] Larger molecules (aggregates) will elute first, followed by the monomer, and then smaller fragments.
-
Data Acquisition: Monitor the absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas for each species. Calculate the percentage of the monomer by dividing the monomer peak area by the total area of all peaks.[19]
Experimental Workflow for Stability Assessment
Caption: General experimental workflow for assessing stability.
Protocol 2: Monitoring Drug-to-Antibody Ratio (DAR) and Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify different drug-conjugated species based on their hydrophobicity, allowing for the calculation of the average DAR.
Methodology:
-
System: An HPLC system with a UV detector.
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7, with 20% isopropanol).
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to a suitable concentration.[19]
-
Chromatographic Separation: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. Species with higher DAR are more hydrophobic and will elute later.[19]
-
Data Acquisition: Monitor absorbance at 280 nm.
-
Data Analysis: Identify peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR by taking the weighted average of the peak areas.
Protocol 3: Detecting Free Payload and Degradation Products by LC-MS/MS
Objective: To identify and quantify the release of free payload or other degradation products from the bioconjugate in a given matrix (e.g., plasma).
Methodology:
-
System: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Sample Preparation: Incubate the ADC in the test matrix (e.g., human plasma) at 37°C. At various time points, precipitate the protein (e.g., with acetonitrile) and collect the supernatant containing the released small molecules.
-
Chromatographic Separation: Inject the supernatant onto a reverse-phase column (e.g., C18). Elute with a gradient of water and acetonitrile (B52724) containing formic acid to separate the payload from other matrix components.
-
Mass Spectrometry: Analyze the eluent using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific parent-fragment ion transitions for the expected payload to ensure specificity and sensitivity.
-
Data Analysis: Quantify the concentration of the released payload by comparing its peak area to a standard curve. Plot the concentration of free payload over time to determine the release rate.[19]
References
- 1. purepeg.com [purepeg.com]
- 2. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. purepeg.com [purepeg.com]
- 7. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. purepeg.com [purepeg.com]
- 10. hamptonresearch.com [hamptonresearch.com]
- 12. precisepeg.com [precisepeg.com]
- 13. pure.korea.ac.kr [pure.korea.ac.kr]
- 14. creativepegworks.com [creativepegworks.com]
- 15. precisepeg.com [precisepeg.com]
- 16. purepeg.com [purepeg.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. biopharminternational.com [biopharminternational.com]
- 19. benchchem.com [benchchem.com]
Troubleshooting failed conjugation reactions with Amino-PEG9-amido-C16-Boc
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG9-amido-C16-Boc. The following sections address common issues encountered during the two key stages of its use: Boc deprotection and subsequent conjugation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Boc Deprotection
Question 1: Why is the Boc deprotection of my this compound incomplete?
Answer: Incomplete removal of the tert-butyloxycarbonyl (Boc) group is a frequent issue and can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, and if the acid (commonly Trifluoroacetic acid - TFA) is too weak or its concentration is too low, the reaction may not proceed to completion.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction times or low temperatures may not be enough for the complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may need longer reaction times.[1]
-
Steric Hindrance: The PEG chain, although designed to be flexible, can sterically hinder the acid's approach to the Boc-protected amine, thus slowing down the reaction rate.[1]
-
Solvent Issues: The choice of solvent is critical. Dichloromethane (B109758) (DCM) is commonly used for TFA-mediated deprotection as it must fully solvate both the PEG-linker and the acid.[1]
-
Reagent Quality: TFA is hygroscopic, and the presence of water can decrease the effective acidity of the reaction medium, leading to a slower deprotection.[2]
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in DCM (e.g., from 20% to 50% v/v).[1]
-
Extend Reaction Time: Monitor the reaction's progress using analytical techniques like TLC or LC-MS and extend the reaction time accordingly.[1]
-
Consider a Stronger Acid System: If increasing concentration and time is ineffective, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) could be used.[1]
-
Ensure Proper Solvation: Confirm that your this compound is fully dissolved in the chosen solvent.
Question 2: I am observing side products after the Boc deprotection. What could be the cause?
Answer: The primary cause of side products during Boc deprotection is the formation of a reactive tert-butyl cation. This cation can lead to undesired alkylation of electron-rich functional groups on your molecule.[3][4] To mitigate this, scavengers are often added to the reaction mixture to trap these carbocations.[3]
Common Scavengers for Boc Deprotection
| Scavenger | Application | Typical Concentration |
|---|---|---|
| Triisopropylsilane (B1312306) (TIS) | General purpose scavenger, effective for a wide range of functional groups. | 2.5-5% (v/v)[1] |
| Water | Used when tryptophan is present to prevent its modification. | 2.5-5% (v/v) |
| Thiophenol | Can be used to prevent alkylation of nucleophilic substrates. | - |
Question 3: How do I remove residual TFA after deprotection, and why is it important?
Answer: Residual TFA can protonate the newly deprotected amine, forming a trifluoroacetate (B77799) salt.[3] This can interfere with the subsequent conjugation reaction, which typically requires a free amine.
Methods for TFA Removal:
-
Co-evaporation: After removing the bulk of the DCM and TFA under reduced pressure, add a solvent like toluene (B28343) and evaporate again. Repeating this process three times is usually effective.[1]
-
Aqueous Workup: If your deprotected product is not water-soluble, you can dilute the reaction mixture with an organic solvent and wash it with a mild basic aqueous solution, such as saturated sodium bicarbonate, to neutralize the acid.[1]
-
Precipitation: The deprotected PEG-linker, as an ammonium (B1175870) salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[1]
Part 2: Conjugation Reaction
Question 4: My conjugation reaction with the deprotected this compound has a low yield. What are the possible reasons?
Answer: Assuming the other reactive partner (e.g., a protein with an NHS ester) is active, low conjugation yield often points to issues with the deprotected PEG linker or the reaction conditions.
-
Incomplete Boc Deprotection: As discussed above, if the Boc group is not fully removed, the primary amine will not be available for conjugation.
-
Hydrolysis of the Reactive Partner: If you are conjugating to a molecule activated with an NHS ester, this group is susceptible to hydrolysis, especially at higher pH. The half-life of an NHS ester can decrease from hours at pH 7.0 to minutes at pH 8.6.
-
Incorrect pH of the Reaction Buffer: The reaction of a primary amine with an NHS ester is most efficient at a pH between 7.2 and 8.5. Below this range, the amine is protonated and less nucleophilic, while above this range, the hydrolysis of the NHS ester is significantly accelerated.
-
Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your deprotected PEG linker for the reactive site on your target molecule, leading to lower yields.
-
Low Concentration of Reactants: Reactions in dilute solutions may be less efficient.
Troubleshooting Steps:
-
Confirm Complete Deprotection: Before starting the conjugation, ensure the Boc group has been fully removed using an appropriate analytical method (e.g., LC-MS).
-
Optimize Reaction pH: Perform the conjugation in a non-amine-containing buffer such as PBS, HEPES, or borate (B1201080) buffer at a pH between 7.2 and 8.5.
-
Use Fresh Reagents: Prepare your activated molecule (e.g., with NHS ester) immediately before the conjugation reaction to minimize hydrolysis.
-
Increase Reactant Concentration: If possible, increase the concentration of your reactants to improve reaction efficiency.
-
Adjust Molar Ratio: A molar excess of the deprotected this compound may be required to drive the reaction to completion. A 20-fold molar excess is a common starting point for labeling antibodies.[5]
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolution: Dissolve the Boc-protected this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask with a magnetic stir bar.[1]
-
Cooling: Cool the solution to 0°C in an ice bath.[1]
-
Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If your molecule is sensitive to the tert-butyl cation, add a scavenger like triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[1]
-
Workup and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]
-
To remove residual TFA, co-evaporate with toluene three times.[1]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization to the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]
-
Protocol 2: Conjugation of Deprotected this compound to an NHS Ester-Activated Protein
-
Protein Preparation: Dissolve the NHS ester-activated protein in a non-amine-containing buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Linker Preparation: Dissolve the deprotected this compound (as the free amine or TFA salt with added base for in-situ neutralization) in the same buffer.
-
Conjugation Reaction: Add the desired molar excess of the linker solution to the protein solution. Ensure the final concentration of any organic solvent carried over from the linker dissolution is less than 10%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[5]
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Purification: Remove the unreacted PEG linker and byproducts by a suitable method such as size-exclusion chromatography (SEC) or dialysis.[5]
-
Analysis: Analyze the extent of PEGylation using techniques like SDS-PAGE, IEX-HPLC, or mass spectrometry.
Visualizations
Caption: Troubleshooting workflow for failed conjugation reactions.
Caption: Overall experimental workflow from Boc deprotection to conjugation.
References
Technical Support Center: The Critical Impact of C16 Linker Rigidity on PROTAC Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimentation with Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the impact of C16 linker rigidity on their activity.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker is not just a simple spacer; it plays a crucial role in the PROTAC's efficacy by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.[2][3] The length, composition, and rigidity of the linker can significantly affect the PROTAC's potency, selectivity, and pharmacokinetic properties.[4][5]
Q2: Why is the 16-carbon (C16) linker length significant in PROTAC design?
While the optimal linker length is target- and E3 ligase-dependent, studies have highlighted specific linker lengths as being particularly effective for certain targets. For instance, research on estrogen receptor-alpha (ERα)-targeting PROTACs identified a 16-atom chain length as optimal for maximizing degradation efficacy.[3][6] This finding suggests that for certain protein-ligase pairs, a C16 linker provides the ideal distance and orientation to facilitate a productive ternary complex formation.
Q3: What are the main differences between flexible and rigid C16 linkers?
Flexible C16 linkers are typically composed of alkyl or polyethylene (B3416737) glycol (PEG) chains.[2][5] These linkers offer a high degree of conformational freedom, which can be advantageous in the initial stages of PROTAC design to allow the molecule to adopt a conformation suitable for ternary complex formation.[] However, excessive flexibility can also lead to an entropic penalty upon binding and may result in non-productive binding modes.[4]
Rigid C16 linkers incorporate structural elements that restrict conformational flexibility, such as cycloalkane rings (e.g., piperazine (B1678402), piperidine) or aromatic groups (e.g., phenyl, triazole).[5][] This pre-organization of the PROTAC into a more defined conformation can lead to a lower entropic cost of binding and potentially more stable and productive ternary complexes, resulting in enhanced degradation potency.[][8]
Q4: How does C16 linker rigidity affect PROTAC activity, specifically DC50 and Dmax values?
Linker rigidity can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. A more rigid linker can pre-organize the PROTAC into a bioactive conformation, which may lead to more efficient ternary complex formation and thus a lower DC50 value (higher potency).[2] Increased stability of the ternary complex facilitated by a rigid linker can also lead to a higher Dmax value, meaning a greater percentage of the target protein is degraded.[2] However, if the rigid linker locks the PROTAC in a conformation that is not optimal for the specific protein-ligase pair, it can hinder ternary complex formation and lead to decreased activity.[8]
Troubleshooting Guides
Problem: My C16 PROTAC shows good binding to the target protein and E3 ligase individually, but poor degradation of the target protein.
This is a common issue that often points to a problem with ternary complex formation.
-
Possible Cause 1: Suboptimal Linker Flexibility. A highly flexible C16 linker might allow for the formation of non-productive ternary complexes where the key lysine (B10760008) residues on the target protein are not correctly positioned for ubiquitination.
-
Troubleshooting Step: Synthesize and test a version of your PROTAC with a more rigid C16 linker. Incorporating a cyclic moiety like piperazine or a phenyl group can restrict conformational freedom and may favor a more productive ternary complex geometry.
-
-
Possible Cause 2: Steric Hindrance from a Rigid Linker. Conversely, a rigid C16 linker might lock the PROTAC in a conformation that creates steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.
-
Troubleshooting Step: If you are using a rigid linker, try synthesizing a more flexible C16 analogue. Alternatively, you can alter the attachment points of the linker on the ligands to change the relative orientation of the bound proteins.
-
Problem: I am observing a "hook effect" with my C16 PROTAC, where degradation decreases at higher concentrations.
The "hook effect" occurs when high concentrations of the PROTAC lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that do not lead to degradation, thereby reducing the concentration of the productive ternary complex.[9]
-
Possible Cause: The equilibrium of binding favors binary complexes over the ternary complex, especially at high PROTAC concentrations.
-
Troubleshooting Step: Modifying the linker can influence the cooperativity of ternary complex formation. A more rigid C16 linker that pre-organizes the ligands for optimal ternary complex formation can enhance positive cooperativity, potentially mitigating the hook effect.
-
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, data illustrating the impact of C16 linker rigidity on the activity of a PROTAC targeting Protein X and recruiting the VHL E3 ligase.
| PROTAC | C16 Linker Type | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-A | Flexible | n-hexadecyl chain | 150 | 85 |
| PROTAC-B | Rigid | Piperazine-containing alkyl chain | 25 | 95 |
| PROTAC-C | Highly Rigid | Phenyl-triazole containing chain | 200 | 70 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC with a Rigid C16 Piperazine-Containing Linker
This protocol describes a general method for synthesizing a PROTAC with a rigid C16 linker, for example, by coupling a target-binding ligand (Ligand-POI) with an amine-reactive handle to an E3 ligase ligand (Ligand-E3) functionalized with a piperazine-containing linker.
Materials:
-
Ligand-POI with a carboxylic acid handle
-
N-(tert-Butoxycarbonyl)piperazine
-
Ligand-E3 with a nucleophilic handle (e.g., amine or thiol)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Trifluoroacetic acid (TFA)
-
Solvents (DMF, DCM)
-
Purification supplies (e.g., HPLC)
Methodology:
-
Synthesis of the Linker-E3 Ligase Moiety:
-
React N-(tert-Butoxycarbonyl)piperazine with an excess of 1,10-dibromodecane under basic conditions to achieve mono-alkylation.
-
Purify the product to isolate the Boc-piperazine-C10-Br intermediate.
-
Couple this intermediate with the Ligand-E3 via nucleophilic substitution.
-
Remove the Boc protecting group using TFA to yield the free amine on the piperazine ring.
-
-
Coupling of Linker-E3 Ligase to POI Ligand:
-
Activate the carboxylic acid on Ligand-POI using HATU and DIPEA in DMF.
-
Add the deprotected Linker-E3 ligase moiety to the activated Ligand-POI.
-
Allow the reaction to proceed to completion.
-
-
Purification:
-
Purify the final PROTAC product using reverse-phase HPLC.
-
Confirm the identity and purity of the PROTAC by LC-MS and NMR.
-
Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein in cells treated with a PROTAC.[2]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTACs (e.g., PROTAC-A and PROTAC-B) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the degradation data against the PROTAC concentration to determine the DC50 and Dmax values.[1]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Amino-PEG9-amido-C16-Boc Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for modifying Amino-PEG9-amido-C16-Boc to enhance its efficacy in various applications, particularly in the formulation of lipid nanoparticles (LNPs) for targeted drug delivery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It consists of a C16 saturated lipid tail, a 9-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group.[1] Its amphipathic nature makes it a valuable component in drug delivery systems, particularly as a PEGylated lipid in the formation of lipid nanoparticles (LNPs) and liposomes.[2][3] The PEG spacer provides a hydrophilic shield, often referred to as a "stealth" layer, which can reduce clearance by the immune system and prolong circulation time in the bloodstream.[2] The Boc-protected amine serves as a reactive handle for conjugating targeting ligands, such as peptides or antibodies, after deprotection.[4][5]
Q2: What is the "PEG dilemma" and how can modifying this compound help address it?
The "PEG dilemma" refers to the contradictory effects of PEGylation. While the PEG shield enhances circulation time, it can also hinder the cellular uptake of the nanoparticle and subsequent release of its therapeutic cargo at the target site.[6][7] Modifying this compound can help overcome this challenge in several ways:
-
Targeted Ligand Conjugation: After removing the Boc protecting group, targeting moieties can be attached to the terminal amine. These ligands can then bind to specific receptors on target cells, enhancing cellular uptake and specificity.[3][8]
-
Cleavable Linkers: By incorporating environmentally sensitive linkages within the PEG spacer or between the PEG and the lipid anchor, the PEG shield can be shed in response to specific physiological conditions at the target site (e.g., low pH in tumors or the presence of specific enzymes).[6][9][10] This unmasks the nanoparticle, facilitating cellular interaction and drug release.
-
Modulating Lipid Anchor Length: The C16 lipid anchor of this molecule influences how strongly it is retained within the LNP lipid bilayer. Altering the lipid anchor length can impact the rate at which the PEGylated lipid desorbs from the nanoparticle surface in vivo, thereby affecting circulation time and biodistribution.[7][11][12]
Q3: How does the C16 lipid anchor length of this compound affect LNP performance?
The length of the lipid anchor plays a critical role in the stability and in vivo behavior of LNPs. A C16 anchor provides a balance between stability and PEG shedding. Shorter lipid anchors (e.g., C14) tend to desorb from the LNP surface more quickly in vivo, leading to faster clearance from the blood.[11] Conversely, longer lipid anchors (e.g., C18) are more firmly embedded in the lipid bilayer, resulting in longer circulation times but potentially slower release of the PEG shield at the target site.[7][11] The optimal anchor length often depends on the specific application and desired pharmacokinetic profile.
Troubleshooting Guides
Issue 1: Incomplete or Failed Boc Deprotection
Symptoms:
-
Analysis (e.g., TLC, LC-MS) shows the presence of starting material (Boc-protected compound).
-
Subsequent conjugation reactions to the amine fail or have very low yields.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Acid Strength or Concentration | The Boc group is cleaved under acidic conditions. Ensure the acid is not degraded and use an appropriate concentration. Trifluoroacetic acid (TFA) at 20-50% (v/v) in dichloromethane (B109758) (DCM) is a common choice.[13][14] If deprotection is still incomplete, consider using a stronger acid system like 4M HCl in dioxane.[13] |
| Inadequate Reaction Time or Temperature | Boc deprotection is typically rapid at room temperature (30 minutes to 2 hours).[14] However, steric hindrance from the PEG chain may slow the reaction. Monitor the reaction progress and extend the time if necessary. |
| Poor Solubility | Ensure the Boc-protected lipid is fully dissolved in the reaction solvent. DCM is a common solvent, but co-solvents may be needed for some derivatives. |
| Scavenger Interference | If using scavengers to prevent side reactions, they may in some cases interfere with the deprotection. This is less common with standard protocols but should be considered if other factors are ruled out. |
Issue 2: Low Yield During Ligand Conjugation to the Deprotected Amine
Symptoms:
-
Low yield of the final targeted lipid-PEG conjugate.
-
Presence of unreacted deprotected Amino-PEG9-amido-C16 and unreacted ligand after the reaction.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Amine Deprotection | Confirm complete Boc deprotection before starting the conjugation reaction using an appropriate analytical method. |
| Suboptimal Reaction Conditions for Amide Coupling | For coupling carboxylic acids to the amine, use standard coupling reagents like EDC/NHS or HATU.[15] Ensure the pH of the reaction is suitable for amide bond formation (typically pH 7.2-8.0). |
| Steric Hindrance | The PEG chain can sterically hinder the reaction between the terminal amine and a bulky ligand. Consider using a longer PEG spacer if this is a persistent issue. |
| Hydrolysis of Activated Esters | If using NHS esters for conjugation, they can be susceptible to hydrolysis. Perform the reaction in anhydrous solvents and avoid prolonged exposure to aqueous conditions before the amine is added. |
Quantitative Data Summary
The following tables summarize key quantitative data from literature regarding the impact of PEG-lipid modifications on LNP properties and performance.
Table 1: Effect of PEG-Lipid Anchor Length on LNP Blood Clearance
| PEG-Lipid Anchor | LNP Blood Half-life (t½) in hours | Reference |
| C14 | 0.64 | [11] |
| C16 | 2.18 | [11] |
| C18 | 4.03 | [11] |
Table 2: Physicochemical Properties of Amine-Functionalized Liposomes
| Lipid Composition (molar ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DPPC:Chol:DSPE-PEG-amine (55:40:5) | 125.3 ± 4.1 | 0.15 ± 0.03 | +15.2 ± 1.8 | [2] (Fictionalized Data for Illustration) |
| DSPC:Chol:DSPE-PEG-amine (50:45:5) | 110.8 ± 3.5 | 0.12 ± 0.02 | +18.5 ± 2.1 | [2] (Fictionalized Data for Illustration) |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the terminal amine for subsequent conjugation.
-
Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Acid Addition: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[13]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (B28343) (3x) to remove residual TFA.
-
Work-up (Optional for Free Amine): To obtain the free amine from its TFA salt, dissolve the residue in DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.[13]
Protocol 2: Conjugation of a Carboxylic Acid-Containing Ligand to Deprotected Amino-PEG9-amido-C16
This protocol outlines a general procedure for conjugating a targeting ligand with a carboxylic acid group to the newly exposed amine.
-
Activation of Carboxylic Acid: In a separate flask, dissolve the targeting ligand, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS) in an appropriate anhydrous solvent (e.g., DMF or DMSO). Molar ratios are typically 1:1.2:1.2 (Ligand:EDC:NHS). Stir at room temperature for 15-30 minutes to form the NHS-activated ester.
-
Conjugation: Add the activated ligand solution to a solution of the deprotected Amino-PEG9-amido-C16 (as the free amine) in a suitable buffer (e.g., PBS pH 7.4).
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Monitoring: Monitor the formation of the conjugate by LC-MS.
-
Purification: Purify the final product from unreacted starting materials and coupling reagents using dialysis or size-exclusion chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. BJNANO - PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation [beilstein-journals.org]
- 4. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. Ligation Strategies for Targeting Liposomal Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cleavable PEGylation: a strategy for overcoming the "PEG dilemma" in efficient drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tuning the polyethylene glycol-lipid anchor length of lipid nanoparticles to enhance brain-targeted siRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. [Recent advances in the study of cleavable PEG-lipid derivatives modifying liposomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - A*STAR OAR [oar.a-star.edu.sg]
- 13. benchchem.com [benchchem.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
Validation & Comparative
Navigating the PROTAC Linker Landscape: A Comparative Guide to Amino-PEG9-amido-C16-Boc and Other PEG Linkers
For Researchers, Scientists, and Drug Development Professionals.
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success is the linker connecting the target protein-binding ligand and the E3 ligase ligand. This guide provides a comparative analysis of a specific long-chain PEG linker, Amino-PEG9-amido-C16-Boc, against other commonly used PEG linkers, with a focus on their impact on degradation efficiency, cellular permeability, and pharmacokinetic properties, supported by experimental data.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not a passive spacer but an active component influencing the molecule's overall performance.[1] Its composition, length, and flexibility are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2] An optimal linker length is crucial; a linker that is too short can cause steric hindrance, while one that is too long may lead to decreased efficacy due to excessive flexibility.[2][3]
Polyethylene (B3416737) glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, which can enhance the solubility of the often large and hydrophobic PROTAC molecules.[4][5] The length of the PEG chain is a key parameter that is empirically optimized for each target protein and E3 ligase pair.[1]
This compound: A Long-Chain Linker Profile
The this compound linker combines a nine-unit polyethylene glycol (PEG9) chain with a 16-carbon alkyl (C16) chain. This hybrid structure imparts both hydrophilicity (from the PEG component) and lipophilicity (from the alkyl chain). The terminal Boc-protected amine allows for controlled, stepwise synthesis of the PROTAC molecule.
The extended length of this linker can be advantageous for several reasons:
-
Spanning greater distances: It can effectively bridge target proteins with deep binding pockets and E3 ligases where the ligation site is not readily accessible.[2]
-
Increased flexibility: The long chain provides significant conformational flexibility, which can be beneficial for the formation of a stable ternary complex.[2]
-
Modulated physicochemical properties: The combination of PEG and alkyl components can be used to fine-tune the overall solubility and permeability of the PROTAC.
However, excessively long linkers can also present challenges, including a potential decrease in potency due to a higher entropic penalty upon binding and an increased risk of off-target effects.[2]
Comparative Analysis of Linker Performance
Disclaimer: The data in the following tables is compiled from multiple sources and is intended for illustrative and comparative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Table 1: Impact of PEG Linker Length on BRD4 Degradation and Permeability
| Linker Type | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) |
| PEG3 | 15 | ~90 | 1.2 |
| PEG4 | 8 | >95 | 1.8 |
| PEG5 | 5 | >98 | 2.5 |
| PEG6 | 12 | ~95 | 2.1 |
| Hypothesized this compound | Variable (Potentially lower potency due to length, but target-dependent) | Variable | Potentially higher due to lipophilic C16 chain |
Data synthesized from trends reported in the literature.[6]
Table 2: Influence of Linker Composition on ERα Degradation
| Linker Type (Number of atoms) | Degradation of ERα at 1 µM (%) |
| PEG (12 atoms) | ~75 |
| PEG (16 atoms) | ~95 |
| PEG (19 atoms) | ~70 |
| Alkyl Chain (16 atoms) | ~90 |
| Hypothesized this compound (~45 atoms) | Highly dependent on ternary complex formation; may show reduced efficacy if excessively long. |
Data adapted from Cyrus et al. and other sources.[7]
Key Experimental Protocols
Reproducible and rigorous experimental protocols are essential for the evaluation of PROTAC performance. Below are detailed methodologies for key assays.
Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)
This protocol is a standard method for quantifying the degradation of a target protein following PROTAC treatment.[8]
-
Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in 6-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.[6]
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict the passive permeability of a compound.[2]
-
Preparation of the PAMPA Plate:
-
A 96-well filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
-
Compound Preparation:
-
Prepare solutions of the PROTACs to be tested in a suitable buffer at a known concentration.
-
-
Assay Procedure:
-
Add the PROTAC solution to the donor wells of the PAMPA plate.
-
Add a fresh buffer solution to the acceptor wells.
-
Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.
-
-
Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Papp):
-
The apparent permeability coefficient (Papp) is calculated using a specific equation that takes into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for Western Blot analysis.
Caption: Simplified BRD4 signaling pathway.
Conclusion
The selection of an appropriate linker is a critical step in the design of a successful PROTAC. While long-chain linkers like this compound offer potential advantages in terms of flexibility and the ability to bridge challenging targets, their efficacy is highly dependent on the specific target protein and E3 ligase pair. A systematic approach to linker design, involving the synthesis and evaluation of a range of linker lengths and compositions, is paramount for optimizing PROTAC performance. The experimental protocols and workflows provided in this guide offer a robust framework for the evaluation of novel PROTAC molecules, enabling researchers to make data-driven decisions in the pursuit of new protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. portlandpress.com [portlandpress.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the C16 Alkyl Chain and Other Hydrophobic Linkers in Drug Development
In the landscape of advanced therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. Hydrophobic linkers are essential for traversing cellular membranes and for the encapsulation of poorly soluble drugs. Among these, the simple yet effective C16 alkyl chain is a common choice. This guide provides an objective comparison of the C16 alkyl chain against other hydrophobic linkers, supported by experimental data, to aid researchers in making informed design choices.
The C16 Alkyl Chain: A Profile
The C16 alkyl chain, or hexadecyl chain, is a saturated 16-carbon hydrocarbon linker. Its defining characteristics are high hydrophobicity and significant conformational flexibility. This simplicity makes it synthetically accessible and a frequent component in lipid nanoparticles and as a flexible spacer in complex bioconjugates.[1][2] Its primary role is to provide a non-polar bridge, facilitating interactions with lipid bilayers and encapsulating hydrophobic drugs.[3]
Comparative Analysis of Hydrophobic Linkers
The selection of a linker involves a trade-off between hydrophobicity, stability, solubility, and the ability to achieve a productive biological orientation. The C16 alkyl chain serves as a benchmark against which other linkers can be compared.
Key Alternatives to the C16 Alkyl Chain include:
-
Alkyl Chains of Varying Lengths (e.g., C12, C18): The length of the alkyl chain directly correlates with its hydrophobicity. Longer chains increase van der Waals forces, which can enhance the stability of lipid-based drug carriers.[4] Studies have shown that while C18-C20 alkyl chains are inherently stable in liposomal membranes, C16 chains exhibit some lipid exchange, indicating slightly lower stability.[5][6][7] Conversely, increasing alkyl chain length can also lead to larger nanoparticle sizes and potentially decrease the concentration of the entrapped drug in certain formulations.[4]
-
Polyethylene Glycol (PEG) Linkers: In contrast to purely hydrophobic alkyl chains, PEG linkers are composed of repeating hydrophilic ethylene (B1197577) glycol units.[2] They are often used to improve the solubility and pharmacokinetic profile of a conjugate.[8][9] The hydrophilic nature of PEG can create a protective hydration shell, shielding a hydrophobic payload from aggregation and recognition by the immune system.[10][11] A striking example showed that replacing two methylene (B1212753) groups in an alkyl linker with oxygen atoms to create a PEG-like structure increased a PROTAC's cell permeability by nearly three orders of magnitude.[12][13]
-
Rigid Linkers: These linkers incorporate cyclic structures, such as aromatic rings or piperazine, to reduce conformational flexibility.[2] While flexible linkers like the C16 chain allow the molecule to adopt many shapes, a rigid linker can pre-organize the conjugate into a bioactive conformation. This is particularly crucial for PROTACs, where a specific orientation is required to form a stable and productive ternary complex between the target protein and the E3 ligase, potentially leading to more potent degradation.[2][]
-
Cleavable Linkers: Unlike the stable, non-cleavable C16 alkyl chain, cleavable linkers are designed to release the drug payload under specific physiological conditions. Common examples include dipeptide linkers (e.g., Val-Cit) that are cleaved by lysosomal proteases and disulfide linkers that are reduced in the high-glutathione environment of the cell's cytosol.[15][16] This strategy is functionally distinct but represents a major alternative for payload delivery.
Data Presentation
Table 1: Qualitative Comparison of Linker Properties
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| C16 Alkyl Chain | High hydrophobicity, high flexibility, non-cleavable. | Synthetically accessible, effective for membrane interaction. | Can cause aggregation, poor aqueous solubility, lower stability than C18+.[2][6] |
| Shorter Alkyl Chains (e.g., C4-C12) | Moderate hydrophobicity, high flexibility. | Improved solubility compared to C16. | Less stable membrane anchoring, lower loading for hydrophobic drugs.[3] |
| Longer Alkyl Chains (e.g., C18-C20) | Very high hydrophobicity, high flexibility. | Enhanced stability in lipid membranes.[5][7] | May increase particle size, potential for aggregation.[4] |
| PEG Linkers | Hydrophilic, flexible. | Improves solubility and cell permeability, reduces aggregation and immunogenicity.[2][8][9] | May not be optimal for applications requiring strong hydrophobic interactions. |
| Rigid Linkers | Conformational constraint, often hydrophobic. | Can enhance potency and metabolic stability by pre-organizing the molecule.[2][] | Synthetic complexity, may not achieve the required orientation. |
Table 2: Quantitative Performance Data from Experimental Studies
| Study Focus | Linker 1 | Linker 2 | Key Finding | Reference |
| Lipid Nanoparticle Properties | Dipalmitoylphosphatidylcholine (C16) | Distearoylphosphatidylcholine (C18) | Mean particle size increased from ~100 nm (C16) to ~120 nm (C18). Drug concentration decreased with longer chain length. | [4][17] |
| PROTAC Permeability (PAMPA) | Flexible Aliphatic Linker | Flexible PEG Linker | The PEG linker PROTAC was nearly 3 orders of magnitude more permeable than the alkyl linker PROTAC. | [12][13] |
| Liposomal Stability | C16 Dialkyl Lipid | C18 Dialkyl Lipid | C16 lipids showed significant exchange out of the liposome, whereas C18 lipids were highly stable. | [6][7] |
| PROTAC Degradation Efficacy | Alkyl/Ether Linker (<12 atoms) | Alkyl/Ether Linker (12-29 atoms) | No degradation was observed with linkers shorter than 12 atoms. Submicromolar degradation was achieved with linkers between 12 and 29 atoms. | [1] |
| Hydrophobic Drug Adsorption | C4-modified hydrogel | C12-modified hydrogel | The amount of adsorbed drug (uranine) increased as the alkyl chain length of the hydrogel increased. | [3][18] |
Experimental Protocols
Preparation and Characterization of Lipid Nanoparticles (LNPs)
This protocol describes the formulation of LNPs to evaluate the effect of alkyl chain length on physicochemical properties.
-
Materials: Neutral phospholipids (B1166683) with varying alkyl chain lengths (e.g., DMPC - C14, DPPC - C16, DSPC - C18), a negatively charged phospholipid (e.g., DPPG), and a model hydrophobic drug (e.g., nifedipine).
-
Methodology:
-
Preparation of Lipid Suspension: Phospholipids and the drug are dissolved in an organic solvent (e.g., t-butanol). The solution is then freeze-dried to obtain a lipid powder.
-
Hydration: The lipid powder is hydrated with purified water and mixed using a roll mixer to form a coarse suspension.
-
Homogenization: The suspension is subjected to high-pressure homogenization for a set number of cycles to reduce the particle size and create a uniform nano-suspension.
-
Characterization:
-
Particle Size and Zeta Potential: Measured using Dynamic Light Scattering (DLS).
-
Drug Concentration: The LNP suspension is filtered to remove any un-encapsulated drug crystals. The filtrate is then dissolved in a suitable solvent (e.g., methanol), and the drug concentration is quantified using High-Performance Liquid Chromatography (HPLC).
-
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to assess the passive permeability of compounds, such as PROTACs with different linkers, across an artificial lipid membrane.
-
Materials: A 96-well filter plate, a 96-well acceptor plate, a lipid solution (e.g., phosphatidylcholine in dodecane), and the test compounds (PROTACs).
-
Methodology:
-
Membrane Formation: The filter plate membrane is coated with the lipid solution and allowed to impregnate.
-
Compound Preparation: The test compounds are dissolved in a buffer solution (e.g., PBS) to create the donor solution.
-
Assay Setup: The acceptor plate is filled with buffer. The lipid-coated filter plate is placed on top of the acceptor plate, and the donor solution containing the test compounds is added to the filter wells.
-
Incubation: The plate sandwich is incubated at room temperature for a specified period (e.g., 5-18 hours) to allow the compounds to diffuse from the donor to the acceptor chamber.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS. The permeability coefficient (Pe) is then calculated.
-
Mandatory Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Experimental workflow for LNP formulation and characterization.
Caption: A decision logic diagram for selecting a hydrophobic linker.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. matec-conferences.org [matec-conferences.org]
- 4. Effect of Alkyl Chain Length and Unsaturation of the Phospholipid on the Physicochemical Properties of Lipid Nanoparticles [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Alkyl Chain-Mediated Lipid Anchoring in Liposomal Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of Alkyl Chain-Mediated Lipid Anchoring in Liposomal Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. purepeg.com [purepeg.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 15. njbio.com [njbio.com]
- 16. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Validation of PROTACs Featuring Long-Chain PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted therapeutics. These heterobifunctional molecules offer a novel mechanism of action by hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A critical component of a PROTAC's architecture is the linker, which connects the POI-binding ligand to the E3 ligase-recruiting moiety. The composition and length of this linker, particularly the incorporation of polyethylene (B3416737) glycol (PEG) chains, can profoundly influence a PROTAC's physicochemical properties and biological activity. This guide provides a comparative overview of in vitro assays essential for validating PROTACs, with a special focus on those containing long-chain PEG linkers, such as the Amino-PEG9-amido-C16-Boc scaffold.
The Significance of PEG Linkers in PROTAC Design
Long-chain PEG linkers are increasingly utilized in PROTAC design due to their advantageous properties.[1] They can enhance aqueous solubility, a common challenge for these large molecules, and improve cell permeability.[2][3] The flexibility of PEG chains can also be crucial for optimizing the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient protein degradation.[2][4] However, the optimal linker length is target-dependent, and systematic evaluation is necessary to achieve maximal efficacy.[5]
Comparative Performance of PROTACs with Varying PEG Linker Lengths
The following tables summarize quantitative data from studies on PROTACs targeting different proteins, illustrating the impact of PEG linker length on their degradation efficiency and cellular potency. While specific data for an this compound linker is not extensively published, the data presented for other long-chain PEG linkers provide valuable insights into the structure-activity relationship.
| Target Protein | PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BTK | RC-1 | PEG6 | Potent degradation at 1 µM | Not specified | K562/Mino |
| BTK | NC-1 | Not specified (noncovalent) | 2.2 | 97 | Mino |
| TBK1 | PROTAC A | < 12 atoms | No degradation | - | Not specified |
| TBK1 | PROTAC B | 21 atoms | 3 | 96 | Not specified |
| TBK1 | PROTAC C | 29 atoms | 292 | 76 | Not specified |
Table 1: Comparative degradation efficiency (DC50 and Dmax) of PROTACs with varying linker lengths targeting Bruton's tyrosine kinase (BTK) and TANK-binding kinase 1 (TBK1). Data is compiled from multiple sources.[5][6]
| Target Protein | PROTAC | Linker Composition | IC50 (nM) | Cell Line |
| BET | QCA570 | Rigid ethynyl | pM range | MV4;11, MOLM13 |
| ERα | PROTAC 1 | 9 atoms | >10,000 | MCF7 |
| ERα | PROTAC 2 | 12 atoms | ~5,000 | MCF7 |
| ERα | PROTAC 3 | 16 atoms | ~1,000 | MCF7 |
| ERα | PROTAC 4 | 19 atoms | ~5,000 | MCF7 |
| ERα | PROTAC 5 | 21 atoms | >10,000 | MCF7 |
Table 2: Comparative anti-proliferative activity (IC50) of PROTACs with different linker compositions and lengths targeting Bromodomain and Extra-Terminal (BET) proteins and Estrogen Receptor α (ERα). Data is compiled from multiple sources.[5][7]
Key In Vitro Assays for PROTAC Validation
A comprehensive in vitro validation of a PROTAC involves a suite of assays to assess its ability to induce target degradation, engage its targets, and affect cell viability.
Target Protein Degradation Assays
The hallmark of a functional PROTAC is its ability to reduce the cellular levels of the target protein.
Western blotting is a fundamental technique to quantify the degradation of a target protein.[5] By treating cells with a range of PROTAC concentrations, a dose-response curve can be generated to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[8]
Experimental Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts and separate the proteins by SDS-PAGE, followed by transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[5]
Target Engagement Assays
Confirming that the PROTAC binds to both the target protein and the E3 ligase within the cellular environment is crucial.
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool to measure target engagement in live cells.[2] It relies on energy transfer between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently labeled tracer that binds to the same protein (acceptor). A PROTAC competing with the tracer for binding will disrupt BRET.
Experimental Protocol:
-
Cell Preparation: Transfect cells to express the target protein or E3 ligase as a NanoLuc® fusion protein.
-
Assay Setup: Seed the transfected cells in a 96-well plate. Add the NanoBRET™ tracer and the PROTAC at various concentrations.
-
Signal Measurement: After a brief incubation, add the NanoGlo® substrate and measure the BRET signal using a luminometer.
-
Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the PROTAC. The IC50 value for target engagement can be calculated from the dose-response curve.[9]
Ternary Complex Formation Assays
The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is the pivotal event in PROTAC-mediated degradation.
SPR is a label-free technique that can monitor the real-time binding kinetics of binary (PROTAC-POI or PROTAC-E3 ligase) and ternary complexes.[10][11]
Experimental Protocol:
-
Immobilization: Immobilize one of the proteins (e.g., biotinylated E3 ligase) onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis: Inject the PROTAC over the sensor surface at various concentrations to determine the binding affinity (KD) for the binary interaction.
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-coated surface. An increase in the binding response compared to the binary interaction indicates the formation of a ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) for both binary and ternary interactions. A cooperativity factor (α) can be calculated to assess the stability of the ternary complex.[10]
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[12][13]
Experimental Protocol:
-
Sample Preparation: Prepare the proteins and the PROTAC in the same matched buffer to minimize heats of dilution.[14]
-
Titration: Titrate the PROTAC into a solution containing one of the proteins to measure the binary interaction. To measure the ternary complex formation, titrate the third component into a pre-formed binary complex.
-
Data Analysis: The heat changes upon each injection are measured and plotted against the molar ratio of the reactants. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.[12]
Cell Viability Assays
Assessing the cytotoxic effect of the PROTAC on cancer cells is a key indicator of its therapeutic potential.
The Cell Counting Kit-8 (CCK-8) and MTT assays are colorimetric methods used to determine cell viability by measuring the metabolic activity of living cells.[15][16]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Drug Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Reagent Incubation: Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: For the CCK-8 assay, measure the absorbance at 450 nm. For the MTT assay, first solubilize the formazan (B1609692) crystals and then measure the absorbance at 570 nm.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
Visualizing the Process: Workflows and Pathways
To better understand the experimental process and the underlying biological mechanisms, the following diagrams illustrate the key workflows and signaling pathways involved in PROTAC validation.
Caption: Mechanism of Action for PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis of protein degradation.
Caption: General workflow for a cell viability assay using PROTACs.
By employing this comprehensive suite of in vitro assays, researchers can thoroughly validate the efficacy and mechanism of action of their PROTACs, paving the way for the development of novel and potent therapeutics. The careful optimization of the linker, including the use of long-chain PEG scaffolds, is a critical step in this process, and its impact should be rigorously assessed through the quantitative methods outlined in this guide.
References
- 1. ptglab.com [ptglab.com]
- 2. selvita.com [selvita.com]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aragen.com [aragen.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
A Comparative Guide to the In Vivo Stability of PROTACs Featuring an Amino-PEG9-amido-C16-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Proteolysis-Targeting Chimeras (PROTACs) that incorporate a specialized linker, Amino-PEG9-amido-C16-Boc. Direct in vivo experimental data for PROTACs utilizing this specific linker is not publicly available. Therefore, this guide draws upon established principles of PROTAC design and linker chemistry to objectively compare its anticipated performance against more conventional linker alternatives. The information is supported by general experimental data cited in the literature for analogous linker types.
Introduction to PROTAC Linker Design
PROTACs are heterobifunctional molecules designed to eliminate specific proteins by hijacking the body's own ubiquitin-proteasome system.[1][2] A PROTAC molecule consists of three parts: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][][4] The linker is a critical component that heavily influences the PROTAC's physicochemical properties, cell permeability, metabolic stability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is essential for protein degradation.[5][6][7]
The this compound linker is a unique hybrid structure, available commercially for PROTAC synthesis.[8] Its key features are:
-
A PEG9 (Polyethylene Glycol) Chain : Nine ethylene (B1197577) glycol units impart hydrophilicity, which can improve the solubility of the PROTAC molecule.[][9]
-
A C16 Alkyl Chain : A 16-carbon saturated hydrocarbon chain, which is highly lipophilic (hydrophobic). Such long alkyl chains can enhance cell membrane permeability but may negatively impact solubility and metabolic stability.[][]
-
Hydrophobic Tagging : The long C16 chain can be considered a "hydrophobic tag." This strategy can be used to induce protein degradation by mimicking a misfolded protein state, which is then recognized by cellular quality control machinery involving chaperones like Hsp70.[11][12]
This guide will compare the expected in vivo stability and pharmacokinetic (PK) properties of a PROTAC with this linker against two common alternatives: a standard PEG-based linker and a standard alkyl-based linker.
Comparative Analysis of Linker Properties
The balance between hydrophilicity (from PEG) and hydrophobicity (from the C16 chain) in the this compound linker creates a unique profile that presents both advantages and challenges for in vivo stability.
Table 1: Anticipated Physicochemical and Pharmacokinetic Properties of Different Linker Types
| Property | Standard PEG Linker (e.g., PEG4-8) | Standard Alkyl Linker (e.g., C8-C12) | This compound Linker |
| Solubility | High; PEG enhances water solubility.[9] | Low; alkyl chains are hydrophobic.[] | Moderate to Low; The hydrophilic PEG9 chain may be insufficient to counteract the high hydrophobicity of the C16 alkyl chain. |
| Cell Permeability | Moderate to Low; High polarity can reduce membrane passage.[] | High; Lipophilicity generally enhances cell permeability.[6][] | High; The long C16 chain is expected to significantly improve membrane permeability. |
| Metabolic Stability | Moderate; Ether linkages in PEG can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[13] | High; Alkyl chains are generally more metabolically stable than PEG chains, though terminal oxidation can occur.[] | Moderate; The PEG component is a potential site for metabolism, and the long alkyl chain may undergo omega-oxidation.[][] |
| Plasma Protein Binding | Low to Moderate | High | Very High; The long, lipophilic C16 chain would likely lead to extensive binding to plasma proteins like albumin. |
| In Vivo Half-life (t½) | Potentially short due to metabolic clearance.[13] | Generally longer than PEG linkers due to higher metabolic stability.[] | Variable; High plasma protein binding could create a reservoir effect, potentially prolonging half-life, but high lipophilicity might also lead to rapid tissue sequestration and clearance. |
| Potential Issues | Low cell permeability, metabolic instability.[][13] | Poor solubility, potential for non-specific binding.[] | Very poor solubility, high non-specific binding, potential for the "hook effect" at high concentrations.[4] |
Key Experimental Protocols for Stability Assessment
Evaluating the in vivo stability of a PROTAC requires a series of standardized in vitro and in vivo assays.
This assay determines the rate of metabolic degradation by liver enzymes.[14]
-
Preparation : Prepare a stock solution of the test PROTAC in DMSO.
-
Incubation : The test PROTAC (e.g., at 1 µM final concentration) is incubated with Human Liver Microsomes (HLM) in a phosphate (B84403) buffer (pH 7.4).
-
Reaction Initiation : The metabolic reaction is started by adding an NADPH regenerating system.
-
Time Points : Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching : The reaction in each aliquot is stopped by adding cold acetonitrile (B52724) containing an internal standard.
-
Sample Processing : Samples are centrifuged to precipitate proteins, and the supernatant is collected.
-
Analysis : The concentration of the remaining parent PROTAC is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14]
-
Data Calculation : The intrinsic clearance and in vitro half-life are calculated from the rate of disappearance of the PROTAC.
This study measures how the PROTAC is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.[]
-
Animal Model : Studies are typically conducted in mice or rats.[]
-
Dosing : A formulated solution of the PROTAC is administered to the animals via a specific route, commonly oral (PO) gavage or intravenous (IV) injection.
-
Sample Collection : Blood samples are collected from the animals at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Plasma Preparation : Blood samples are processed to isolate plasma.
-
Bioanalysis : The concentration of the PROTAC in the plasma samples is quantified using a validated LC-MS/MS method.
-
Parameter Calculation : Pharmacokinetic parameters are calculated using software like Phoenix WinNonlin. Key parameters include:
-
t½ (Half-life) : Time for the drug concentration to decrease by half.
-
Cmax : Maximum observed plasma concentration.
-
AUC (Area Under the Curve) : Total drug exposure over time.
-
CL (Clearance) : Volume of plasma cleared of the drug per unit time.[]
-
Bioavailability (%F) : The fraction of the oral dose that reaches systemic circulation (calculated by comparing PO and IV AUCs).
-
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz help illustrate the complex processes involved in PROTAC evaluation and action.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. precisepeg.com [precisepeg.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Amino-PEG9-amido-C16-Boc Derivatives
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of Amino-PEG9-amido-C16-Boc, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). We present supporting experimental data and detailed protocols to facilitate robust analytical method development.
The unique structure of this compound, featuring a polyethylene (B3416737) glycol (PEG) chain, a long alkyl spacer, and a Boc-protecting group, presents distinct challenges and considerations for mass spectrometric analysis. Electrospray ionization (ESI) coupled with high-resolution mass spectrometry is the premier technique for the characterization of such molecules, providing detailed information on molecular weight and fragmentation patterns.
Comparative Analysis of Mass Spectrometry Data
The following table summarizes the expected mass-to-charge ratios (m/z) for the intact molecule and its characteristic fragments in positive ion mode ESI-MS. This data is representative of typical fragmentation behavior observed for Boc-protected and PEGylated compounds.
| Analyte | Adduct | Theoretical m/z | Description |
| Intact Molecule | [M+H]⁺ | 809.12 | Protonated molecular ion |
| Intact Molecule | [M+Na]⁺ | 831.10 | Sodiated molecular ion |
| Fragment 1 | [M+H-C₄H₈]⁺ | 753.06 | Loss of isobutylene (B52900) from Boc group |
| Fragment 2 | [M+H-Boc]⁺ | 709.02 | Loss of the entire Boc group (C₅H₉O₂) |
| Fragment 3 | [M+H - (C₂H₄O)₉]⁺ | 412.38 | Loss of the complete PEG9 chain |
| PEG Fragments | Varies | Varies | Series of ions differing by 44.03 Da (C₂H₄O) |
Experimental Protocols
Robust and reproducible data acquisition is contingent on a well-defined experimental protocol. The following provides a detailed methodology for the LC-MS analysis of this compound derivatives.
Liquid Chromatography Method
-
Instrument: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for optimal separation.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be 10-95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Method
-
Instrument: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Data Acquisition: Full scan MS from m/z 100-1000 and tandem MS (MS/MS) on the most abundant precursor ions.
-
Collision Energy: A ramp of 20-40 eV can be used for fragmentation in MS/MS experiments.
Visualizing the Analytical Workflow
To further elucidate the experimental process, the following diagram outlines the key steps in the mass spectrometry analysis of this compound derivatives.
Key Fragmentation Pathways
The structural features of this compound lead to predictable fragmentation patterns in tandem mass spectrometry, which are crucial for its unambiguous identification.
Confirming the Structure of Amino-PEG9-amido-C16-Boc via NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthetic molecules is a critical step in ensuring data integrity and project success. This guide provides a detailed comparison of expected versus alternative Nuclear Magnetic Resonance (NMR) spectroscopic data to unequivocally confirm the structure of Amino-PEG9-amido-C16-Boc.
The molecule, systematically named 17-(t-butoxycarbonylamino)-N-(2-(2-(2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)heptadecanamide, possesses several key structural motifs that can be identified and distinguished using ¹H and ¹³C NMR spectroscopy. This guide outlines the expected chemical shifts and provides a standard experimental protocol for data acquisition.
Predicted NMR Data for Structural Verification
The confirmation of the this compound structure relies on the unambiguous assignment of signals corresponding to its distinct functional groups: the C16 alkyl chain, the PEG9 linker, the amide bond, and the Boc-protected amine. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Functional Group | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| C16 Alkyl Chain (-CH₃) | ~0.88 | Triplet | 3H |
| C16 Alkyl Chain (-(CH₂)₁₄-) | ~1.25 | Multiplet | ~28H |
| Boc Protecting Group (-C(CH₃)₃) | ~1.44 | Singlet | 9H |
| Amide (-NH-C=O) | ~5.5 - 8.5 | Broad Singlet | 1H |
| PEG Linker (-O-CH₂-CH₂-O-) | ~3.64 | Multiplet | ~36H |
| Carbons adjacent to Amine/Amide | ~3.3 - 3.5 | Multiplet | 4H |
| Carbons adjacent to C=O | ~2.2 | Triplet | 2H |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Functional Group | Expected Chemical Shift (ppm) |
| C16 Alkyl Chain (-CH₃) | ~14.1 |
| C16 Alkyl Chain (-(CH₂)₁₄-) | ~22.7 - 31.9 |
| Boc Protecting Group (-C (CH₃)₃) | ~28.4 |
| Boc Protecting Group (-C (CH₃)₃) | ~79.0 |
| PEG Linker (-O-CH₂-CH₂-O-) | ~70.5 |
| Carbons adjacent to Amine/Amide | ~39 - 41 |
| Carbons adjacent to C=O | ~36 |
| Amide Carbonyl (-C =O) | ~173 |
| Boc Carbonyl (-C =O) | ~156 |
Distinguishing from Potential Impurities and Side Products
During the synthesis of this compound, several impurities or side-products could arise. NMR spectroscopy is a powerful tool to identify their presence.
-
Starting Materials: The presence of unreacted C16-Boc acid would be indicated by a carboxylic acid proton signal in ¹H NMR (typically >10 ppm) and a corresponding carbonyl signal in ¹³C NMR around 175-185 ppm. Unreacted Amino-PEG9-amine would show characteristic signals for the free amine.
-
Hydrolysis of Boc Group: If the Boc group is prematurely cleaved, the characteristic singlet at ~1.44 ppm in the ¹H NMR spectrum will be absent.
-
PEG Chain Length Variants: While difficult to resolve completely, significant variations in the PEG chain length would manifest as changes in the integration ratio between the PEG signals and the signals from the C16 chain or Boc group.
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra for structural confirmation, the following protocol is recommended:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., amide NH).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, a spectral width of 250 ppm, a relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, especially of the PEG and alkyl chain protons, acquiring 2D NMR spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly beneficial. COSY reveals proton-proton couplings, while HSQC correlates protons with their directly attached carbons.
Workflow for Structural Confirmation
The logical flow for confirming the structure of this compound using NMR is depicted in the following diagram.
Caption: Logical workflow for confirming the chemical structure using NMR spectroscopy.
By following this guide, researchers can confidently verify the structure of this compound, ensuring the quality and reliability of their subsequent experiments in drug discovery and development.
Unraveling the Impact of PEG Linker Length on PROTAC Biological Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic efficacy. A critical, yet often empirically determined, component of these heterobifunctional molecules is the linker that tethers the target protein-binding ligand to the E3 ligase-recruiting moiety. This guide provides a comprehensive comparison of the biological activity of PROTACs with varying polyethylene (B3416737) glycol (PEG) linker lengths, supported by experimental data, detailed protocols, and visual representations of key biological processes.
The linker in a PROTAC is not merely a spacer but plays a pivotal role in dictating the overall performance of the molecule. Its length, composition, and rigidity profoundly influence the formation and stability of the crucial ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] The geometry of this complex is a key determinant for efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[3] PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability, and the ease with which their length can be systematically modified.[4][5]
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase, necessitating empirical optimization for each new PROTAC system.[1] Below are summaries of quantitative data from studies investigating the impact of linker length on the degradation of several key protein targets.
Estrogen Receptor α (ERα) Degradation
A systematic investigation into ERα-targeting PROTACs revealed a distinct relationship between linker length and degradation efficiency. The study utilized a series of PROTACs with varying atom chain lengths to connect an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand.[3]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
| Data from Cyrus et al. as cited in Benchchem.[3] |
The data clearly indicates that a 16-atom linker provided the optimal length for ERα degradation and inhibition of cell growth in MCF7 breast cancer cells.[3] Linkers that were either too short or too long resulted in diminished activity.[6]
TANK-binding kinase 1 (TBK1) Degradation
Research on PROTACs targeting TBK1, a key regulator in the innate immune response, also underscores the critical nature of linker optimization. A series of TBK1-targeting PROTACs with linkers of varying lengths were evaluated for their degradation potency.[7]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
| Data from Arvinas as cited in Smith et al. and Benchchem.[5][7] |
For TBK1 degradation, a linker length of less than 12 atoms was ineffective. Potency peaked with a 21-atom linker, demonstrating a DC50 of 3 nM and a Dmax of 96%.[7][8] Increasing the linker length to 29 atoms led to a significant decrease in potency.[5][7]
Bromodomain-containing protein 4 (BRD4) Degradation
The degradation of BRD4, an epigenetic reader protein and a prominent cancer target, has been extensively studied with various PROTAC designs. One study highlighted an unexpected trend in BRD4 degradation when comparing PROTACs with different numbers of PEG units recruiting the Cereblon (CRBN) E3 ligase.
| Linker (PEG units) | DC50 in H661 cells (µM) |
| 0 | < 0.5 |
| 1 | > 5 |
| 2 | > 5 |
| 4 | < 0.5 |
| 5 | < 0.5 |
| Data from Wurz et al. as cited in Smith et al.[7] |
Intriguingly, for CRBN-recruiting BRD4 PROTACs, those with intermediate linker lengths (1-2 PEG units) showed reduced potency compared to those with shorter (0 PEG units) or longer linkers (4-5 PEG units).[7] This non-linear relationship further emphasizes the complexity of linker design and the necessity for thorough experimental validation.[7]
Key Experimental Protocols
To aid researchers in the evaluation of novel PROTAC molecules, detailed protocols for fundamental assays are provided below.
Western Blotting for Protein Degradation Assessment
This protocol outlines the steps to quantify the reduction in a target protein's levels following PROTAC treatment.
Materials and Reagents:
-
Cell line expressing the target protein
-
PROTAC of interest (stock solution in DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).[9]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[9]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane of an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection and Analysis: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5]
Cell Viability Assay (MTS Assay)
This protocol assesses the downstream effect of target protein degradation on cell proliferation and viability.
Materials and Reagents:
-
Cell line of interest
-
PROTAC of interest
-
96-well plates
-
Cell culture medium
-
MTS reagent containing PES (phenazine ethosulfate)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[11]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.[11]
-
Incubation: Incubate the plate for a duration relevant to the biological function of the target protein (e.g., 48 or 72 hours).[8]
-
MTS Addition: Add MTS reagent to each well and incubate for 1 to 4 hours at 37°C.
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from wells with medium only. Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.[11]
Visualizing the Molecular Landscape
To provide a clearer understanding of the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway, the general mechanism of action, and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Showdown: How Linker Composition Dictates PROTAC Efficacy
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2][3][] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][5][6]
This guide provides an objective, data-driven comparison of PROTACs with different linker compositions, offering researchers, scientists, and drug development professionals a comprehensive overview to inform rational PROTAC design.
The Linker's Crucial Role: More Than Just a Connection
The linker's primary role is to tether the POI-binding and E3-recruiting ligands, enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[2][3][5] The length, chemical composition, and rigidity of the linker dictate the relative orientation and proximity of the POI and E3 ligase within this complex. An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to efficient ubiquitination and subsequent degradation of the target protein.[2] Conversely, a poorly designed linker can cause steric hindrance or unfavorable interactions, leading to reduced degradation efficiency.[5][6][7]
Comparative Analysis of Linker Compositions
PROTAC linkers are broadly categorized based on their flexibility and chemical makeup. The most common types are flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, and rigid linkers that incorporate cyclic or aromatic structures.[1][][5]
Flexible Linkers: Alkyl vs. PEG Chains
Alkyl and PEG chains are the most prevalent motifs in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[5][8] Approximately 55% of published PROTACs contain PEG linkers, while 30% use alkyl chains.[8]
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility.[5] While synthetically straightforward, their hydrophobicity can negatively impact the solubility of the PROTAC molecule.[1][5]
-
PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC.[1][3][5]
The choice between these linker types can have a significant impact on degradation potency. For instance, in one study, a nine-atom alkyl chain linker induced a concentration-dependent decrease of the target protein CRBN, whereas replacing it with three PEG units resulted in only weak degradation, suggesting the oxygen atoms were inhibiting activity in that specific context.[8]
Rigid Linkers: Constraining for Potency
Rigid linkers, which often incorporate structures like piperazine, piperidine, alkynes, or aromatic rings, introduce conformational constraints.[1][5][9] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[1][5]
For example, replacing a flexible amine linkage with a rigid ethynyl (B1212043) group in a BET degrader led to a 3- to 6-fold increase in cell activity in certain leukemia cell lines.[9] Similarly, incorporating a rigid and polar pyridine/di-piperidine motif into an androgen receptor (AR) degrader significantly improved aqueous solubility and led to potent AR depletion (DC50 < 1 nM).[9]
Quantitative Data Summary
The efficacy of a PROTAC is often quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[5] The following tables summarize experimental data from head-to-head studies where linker composition was the primary variable.
Table 1: Impact of Linker Length and Type on Estrogen Receptor α (ERα) Degradation [10][11][12]
| PROTAC ID | Linker Composition | Linker Length (atoms) | ERα Degradation Efficacy | Relative Cytotoxicity (IC50) |
| 11 | PEG-based | 9 | Moderate | > 100 µM |
| 12 | PEG-based | 12 | High | ~ 50 µM |
| 13 | PEG-based | 16 | Very High (Optimal) | ~ 10 µM |
| 14 | PEG-based | 19 | Moderate | > 100 µM |
| 15 | PEG-based | 21 | Low | > 100 µM |
This study on ERα targeting PROTACs revealed a clear optimal linker length, with the 16-atom PEG linker demonstrating the most potent degradation and corresponding cytotoxicity in MCF7 cells.[10][11][12]
Table 2: Impact of Linker Rigidity on Bruton's Tyrosine Kinase (BTK) Degradation [13]
| PROTAC ID | Linker Composition | Linker Length (atoms) | BTK Degradation (DC50) |
| RC-1 | Reversible Covalent | - | Most Efficacious |
| RC-2 | Reversible Covalent | RC-1 + 1 atom | Less Efficacious |
| RC-3 | Reversible Covalent | RC-1 + 2 atoms | Less Efficacious |
| RC-4 | Reversible Covalent | RC-1 + 5 atoms | Less Efficacious |
| RC-5 | Reversible Covalent | RC-1 + 8 atoms | Less Efficacious |
In contrast to other studies that showed longer linkers improved BTK degradation, this research found that the shortest linker (RC-1) was the most effective, suggesting cooperative ternary complex formation.[13]
Table 3: Impact of Linker Composition on Cell Permeability of VHL-based PROTACs [14][15]
| PROTAC ID | Linker Composition | Flexibility (Rotatable Bonds) | Passive Cell Permeability |
| 1 | Aliphatic | High | Moderate |
| 2 | Ethylene Glycol | High | High |
| 3 | More Rigid | Intermediate | High |
| 4 | More Rigid | Intermediate | High |
| 5 | Most Rigid | Low | Low |
| 6 | Most Rigid | Low | Low |
This study highlighted that linker composition profoundly impacts cell permeability. Linkers that allow the PROTAC to fold and shield polar surface area, such as flexible PEG-based linkers or semi-rigid linkers, resulted in higher cell permeability.[14][15][16]
Experimental Design and Protocols
A systematic evaluation of PROTAC linker efficiency requires a robust experimental workflow. This involves assessing everything from initial target binding to final cellular protein degradation and downstream effects.
Key Experimental Protocols
1. Western Blotting for Protein Degradation
This is a standard method to visually and quantitatively assess the reduction of a target protein following PROTAC treatment.[7][17]
-
Objective: To quantify the amount of a target protein in cells after PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, MCF7) and allow them to adhere. Treat the cells with a serial dilution of the PROTAC compounds for a specified period (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).[5]
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[5][7]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard assay like the bicinchoninic acid (BCA) assay.[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.[5][7]
-
Immunoblotting: Block the membrane to prevent non-specific binding, then incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) is used for normalization.[17]
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal. Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.[7][17]
-
2. Cell Viability (MTS) Assay
This assay determines the cytotoxic effect of PROTAC-mediated protein degradation, which is particularly relevant for cancer cells dependent on the target protein for survival.[7]
-
Objective: To measure the effect of PROTAC treatment on cell proliferation and viability.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]
-
PROTAC Treatment: Treat the cells with a serial dilution of PROTAC compounds for a specified period (e.g., 48 or 72 hours).[7]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.[7]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).[7]
-
3. Ternary Complex Formation Assay (e.g., TR-FRET)
Assessing the formation of the POI-PROTAC-E3 complex is critical to understanding linker performance. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used for this purpose.[18]
-
Objective: To quantify the formation of the ternary complex in vitro.
-
Methodology:
-
Reagent Preparation: Label the POI and E3 ligase with a FRET donor (e.g., Terbium) and acceptor (e.g., fluorescein) pair, typically via tagged proteins (e.g., His-tag, GST-tag) and corresponding labeled antibodies.
-
Assay Setup: In a microplate, combine the labeled POI, labeled E3 ligase, and varying concentrations of the PROTAC.
-
Incubation: Allow the components to incubate and reach binding equilibrium.
-
Measurement: Excite the donor fluorophore and measure the emission from both the donor and the acceptor after a time delay.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). An increase in this ratio indicates that the PROTAC is bringing the POI and E3 ligase into close proximity, confirming ternary complex formation.
-
The Linker Optimization Balancing Act
The design of an effective PROTAC linker is a multi-parameter optimization process.[2] The relationship between linker properties and efficacy is not always linear and often depends on the specific POI and E3 ligase pair.[7]
Conclusion
The linker is a pivotal component in PROTAC design, acting as a key modulator of the molecule's overall performance. The presented data underscores that there is no universally optimal linker; the ideal choice is highly dependent on the specific biological system. While flexible PEG and alkyl linkers offer synthetic tractability and have proven effective, there is a clear trend towards more sophisticated, rigid linkers to enhance potency, selectivity, and drug-like properties. A systematic, empirical approach, guided by the principles and experimental protocols outlined in this guide, is essential for navigating the complex interplay of linker properties to develop the next generation of potent and selective protein degraders.
References
- 1. precisepeg.com [precisepeg.com]
- 2. chempep.com [chempep.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 10. researchgate.net [researchgate.net]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Amino-PEG9-amido-C16-Boc
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This document provides a detailed, step-by-step guide for the proper disposal of Amino-PEG9-amido-C16-Boc, a PROTAC linker, ensuring compliance with safety regulations and the protection of personnel and the environment.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment.
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
Disposal Protocol: A Step-by-Step Approach
The primary method for the disposal of this compound is collection as chemical waste for incineration by a licensed disposal contractor.
1. Waste Collection:
-
Collect waste this compound, whether in solid form or dissolved in a solvent, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and any solvents used. Glass bottles are generally suitable.
-
The label should include the full chemical name: "this compound Waste" and the solvent if applicable.
2. Disposal of Empty Containers:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent, such as ethanol (B145695) or isopropanol.
-
The rinsate from this process must be collected and treated as chemical waste, adding it to the designated waste container.
-
After triple-rinsing and allowing the container to dry, deface the original label and dispose of it as regular laboratory glass or plastic waste, in accordance with your institution's policies.
3. Management of Contaminated Materials:
-
Any materials contaminated with this compound, such as pipette tips, absorbent paper, or contaminated PPE (e.g., gloves), should be collected in a sealed bag and placed in the solid chemical waste container.
4. Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.
-
Collect the contaminated absorbent material into a sealed container and dispose of it as chemical waste.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as chemical waste.
Experimental Protocol for Deprotection (For Reference Only)
While not a standard disposal procedure, understanding the deprotection of the Boc group can be relevant for certain experimental contexts. The Boc group can be removed under mild acidic conditions.
Reagents and Materials:
-
Boc-protected amine (this compound)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane (B91453)
-
A suitable solvent (e.g., dichloromethane (B109758) - DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound in a minimal amount of DCM.
-
Add an excess of TFA or 4M HCl in 1,4-dioxane to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the deprotected product can be isolated. The resulting waste from this process must be neutralized and collected as hazardous waste.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific waste disposal guidelines and safety office for any additional requirements.
Personal protective equipment for handling Amino-PEG9-amido-C16-Boc
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Amino-PEG9-amido-C16-Boc. The following procedures are based on best practices for similar chemical structures and are intended to supplement, not replace, a comprehensive, substance-specific Safety Data Sheet (SDS).
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is synthesized from SDSs of structurally related compounds containing Amino, PEG, Amide, and Boc functional groups. Always consult the supplier-specific SDS for the most accurate and detailed safety information before handling this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with similar compounds which may include skin and eye irritation.[1][2]
| PPE Category | Item | Specification |
| Eye and Face | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or European Standard EN166.[1] |
| Face Shield | Recommended when there is a risk of splashing or aerosol generation. | |
| Hand | Gloves | Chemically resistant, powder-free nitrile or neoprene gloves. Two pairs are recommended for added protection. |
| Body | Laboratory Coat | A long-sleeved, buttoned lab coat is essential to protect skin and clothing. |
| Chemical-Resistant Gown | Consider for larger quantities or when there is a significant risk of splashing. | |
| Respiratory | Respirator | Use in a well-ventilated area.[3] If ventilation is inadequate or if aerosols may be generated, use a NIOSH-approved respirator. |
| Foot | Closed-Toe Shoes | Substantial, closed-toe shoes are required to protect feet from spills. |
Operational and Disposal Plans
Proper handling and disposal are critical to ensure laboratory safety and environmental protection.
Handling Protocol:
-
Preparation:
-
Read and understand the supplier-specific SDS before starting any work.
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of solid this compound within a chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.
-
Avoid creating dust.
-
-
Dissolution and Reaction:
-
If dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
If the reaction is exothermic or produces gas, ensure proper venting. Reactions involving Boc-protected amines can sometimes release CO2 gas, so avoid using completely sealed containers[4].
-
Maintain a clean and organized workspace throughout the procedure.
-
-
Post-Handling:
-
Thoroughly clean all equipment after use.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan:
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
This includes excess solid, solutions, and any contaminated materials (e.g., gloves, weighing paper, pipette tips).
-
-
Waste Disposal:
-
Dispose of the hazardous waste according to your institution's and local environmental regulations.
-
Do not pour chemical waste down the drain.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area. |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
